4-[Bis(2-chloroethyl)amino]benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUFHXLGUJLBMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)N(CCCl)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153010 | |
| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208-03-3 | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[Bis(2-chloroethyl)amino]benzaldehyde | |
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| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
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| Record name | p-(Bis(2-chloroethyl)amino)-benzaldehyde | |
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| Record name | 4-Bis(2-chloroethyl)aminobenzaldehyde | |
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Foundational & Exploratory
4-[Bis(2-chloroethyl)amino]benzaldehyde IUPAC name and synonyms
An In-depth Technical Guide to 4-[Bis(2-chloroethyl)amino]benzaldehyde
Chemical Identity and Nomenclature
This compound is a bifunctional organic compound featuring a benzaldehyde core substituted at the para-position with a nitrogen mustard moiety.[1] This molecular structure, particularly the presence of the reactive bis(2-chloroethyl)amino group, imparts significant chemical reactivity and potential for biological activity.[1][2]
The systematic IUPAC name for this compound is This compound .[1] It is uniquely identified by the CAS Registry Number 1208-03-3 .[1] Historically and in various literature, it is also known by several synonyms.[1][2][3]
| Identifier Type | Value |
| Systematic IUPAC Name | This compound[1] |
| CAS Registry Number | 1208-03-3[1][3] |
| Molecular Formula | C₁₁H₁₃Cl₂NO[1][3] |
| Molecular Weight | 246.13 g/mol [1][4] |
| InChI | InChI=1S/C11H13Cl2NO/c12-5-7-14(8-6-13)11-3-1-10(9-15)2-4-11/h1-4,9H,5-8H2[3] |
| InChI Key | PXUFHXLGUJLBMI-UHFFFAOYSA-N[1][3] |
| Canonical SMILES | C1=CC(=CC=C1C=O)N(CCCl)CCCl[1] |
Common Synonyms:
Physicochemical Properties
This compound exhibits several key physical and chemical properties relevant to its handling, storage, and application in research and development.
| Property | Value/Description |
| Appearance | Typically a yellow solid or powder[1], or a pale yellow to light brown solid.[2] |
| Melting Point | 86-90 °C[4] |
| Solubility | Soluble in organic solvents like ethanol, dichloromethane, and chloroform; less soluble in water.[1][2] |
| Stability | Stable under standard laboratory conditions.[1] It is recommended to store in a cool, dry place away from light to maintain stability.[2] May degrade with prolonged exposure to moisture or extreme temperatures.[1] |
Synthesis and Experimental Protocols
The synthesis of this compound generally involves the reaction of a substituted benzaldehyde with bis(2-chloroethyl)amine.
General Synthesis Protocol
A common method for synthesizing this compound involves the nucleophilic aromatic substitution reaction between p-chlorobenzaldehyde and bis(2-chloroethyl)amine.[1][6]
Reagents and Materials:
-
p-Chlorobenzaldehyde
-
Bis(2-chloroethyl)amine
-
Toluene or dichlorobenzene (as solvent)[1]
-
Reaction vessel with a reflux condenser
-
Stirring apparatus
-
Purification setup (e.g., column chromatography or recrystallization)
Procedure:
-
In a suitable reaction vessel, dissolve p-chlorobenzaldehyde in an appropriate solvent such as toluene.[1]
-
Add bis(2-chloroethyl)amine to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature with stirring for a specified period to ensure the completion of the reaction.
-
Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
-
The crude product can be isolated by removing the solvent under reduced pressure.
-
Purify the resulting residue by recrystallization from an appropriate solvent or by column chromatography to obtain pure this compound.
Caption: A generalized workflow for the synthesis of this compound.
Chemical Reactivity and Biological Significance
The chemical reactivity of this compound is largely dictated by its two primary functional groups: the aldehyde and the nitrogen mustard moiety.
-
Aldehyde Group : The aldehyde group can participate in various reactions such as condensation reactions with hydrazine derivatives to form hydrazones, and can undergo oxidation or nucleophilic addition.[1]
-
Nitrogen Mustard Group : The bis(2-chloroethyl)amino group is a potent alkylating agent. This functionality is responsible for the compound's interest in medicinal chemistry, particularly as a scaffold for anticancer agents.[2]
Mechanism of Action as an Alkylating Agent
Nitrogen mustards, like the one present in this compound, exert their cytotoxic effects by alkylating DNA. This process disrupts DNA replication and transcription, ultimately leading to cell death (apoptosis).
Caption: The generalized mechanism of action for nitrogen mustard-based alkylating agents.
Applications in Research and Development
The unique chemical structure of this compound makes it a valuable compound in several areas of scientific research.
Caption: Logical relationships between the compound's structure and its primary applications.
-
Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those with potential antineoplastic effects.[1] The nitrogen mustard moiety is a well-known pharmacophore for alkylating agent-based cancer therapies.[2]
-
Research Chemical : It is widely used in academic and industrial research to explore new synthetic methodologies and to study reaction mechanisms involving its functional groups.[1]
-
Metal Complexes : The compound can act as a ligand to form complexes with transition metals. For instance, a Nickel(II) complex with a derivative of this compound has demonstrated potential antibacterial activity.[1]
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 4. 4-[-Bis-(2-chloroethyl)amino]benzaldehyde 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. CAS 1208-03-3: 4-[Bis(2-cloroetil)amino]benzaldehído [cymitquimica.com]
- 6. CN102399162A - Method for synthesizing chloramphenicol from 4-chlorobenzaldehyde - Google Patents [patents.google.com]
physical and chemical properties of 4-[Bis(2-chloroethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-[Bis(2-chloroethyl)amino]benzaldehyde, a bifunctional organic compound with significant applications in medicinal chemistry, particularly in the development of anticancer agents.
Chemical and Physical Properties
This compound, also known as p-[N,N-bis(2-chloroethyl)amino]benzaldehyde, is a nitrogen mustard derivative of benzaldehyde. Its core structure consists of a benzaldehyde ring substituted with a bis(2-chloroethyl)amino group at the para position.[1] This unique structure imparts both electrophilic and alkylating properties to the molecule, making it a subject of interest for therapeutic applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1208-03-3 | [2][3] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [2][3] |
| Molecular Weight | 246.13 g/mol | [2][3] |
| Appearance | Yellow solid or powder; pale yellow to light brown solid | [2] |
| Melting Point | 86-90 °C | [3] |
| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and chloroform; limited solubility in water. | [2] |
| Stability | Stable under standard laboratory conditions. May degrade upon prolonged exposure to moisture or extreme temperatures. | [2] |
| Storage | Store in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). | [4] |
Experimental Protocols
Synthesis via Vilsmeier-Haack Reaction[1][6]
A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction.
Materials:
-
N,N-bis(2-chloroethyl)aniline
-
Phosphorus oxychloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
In a flask equipped with a stirrer and placed in an ice bath (to maintain a temperature of 273 K), add dimethylformamide (1 equivalent).
-
Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the DMF over a period of 30 minutes with constant stirring.
-
Following the addition of POCl₃, add N,N-bis(2-chloroethyl)aniline and an additional 10 ml of DMF dropwise.
-
After the complete addition of the reactants, continue stirring the solution at 273 K for an additional 15 minutes.
-
Allow the reaction mixture to gradually warm to room temperature over a period of 3 hours.
-
Upon completion of the reaction, pour the mixture into crushed ice. A yellowish-brown precipitate of this compound will form.
-
Collect the precipitate by filtration.
Purification:
The crude product can be purified by recrystallization from an ethanol solution to yield violet, block-like crystals.[1]
Chemical Reactivity and Mechanism of Action
The chemical reactivity of this compound is primarily attributed to its two functional groups: the aldehyde and the bis(2-chloroethyl)amino moiety.
-
Aldehyde Group: The aldehyde group is susceptible to nucleophilic attack and can undergo various reactions such as condensation with amines and hydrazines, and oxidation to a carboxylic acid.
-
Bis(2-chloroethyl)amino Group: This nitrogen mustard group is a potent alkylating agent. In a biological context, it can form a highly reactive aziridinium ion intermediate that readily reacts with nucleophilic sites on biomolecules, most notably DNA.
[5]#### 3.1. DNA Alkylation and Cross-linking
The primary mechanism of cytotoxic action for nitrogen mustards like this compound involves the alkylation of DNA. T[5][6]he process can be summarized as follows:
-
Aziridinium Ion Formation: One of the chloroethyl side chains undergoes an intramolecular cyclization to form a highly electrophilic aziridinium ion.
-
Mono-alkylation: This reactive intermediate is attacked by a nucleophilic site on a DNA base, most commonly the N7 position of guanine. 3[7][8]. Cross-linking: The second chloroethyl arm can then form another aziridinium ion, which can subsequently alkylate a second DNA base, leading to the formation of interstrand or intrastrand cross-links.
[7]These DNA lesions inhibit DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.
[5]Diagram 2: Mechanism of DNA Alkylation
Caption: The pathway of DNA alkylation by nitrogen mustards.
Spectroscopic Data
[9]Table 2: Key Spectroscopic Data (Predicted and from Related Compounds)
| Spectroscopic Technique | Expected Key Signals |
| ¹H NMR | Aromatic protons (doublets in the region of ~6.5-8.0 ppm), an aldehyde proton (singlet around 9.5-10.0 ppm), and two triplets for the -CH₂-CH₂-Cl protons. |
| ¹³C NMR | Aromatic carbons (in the region of ~110-155 ppm), an aldehyde carbonyl carbon (around 190 ppm), and aliphatic carbons of the chloroethyl groups (~40-55 ppm). |
| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group (~1700 cm⁻¹), C-H stretching for the aromatic ring and alkyl groups, and a C-Cl stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (246.13 g/mol ) and characteristic fragmentation patterns. |
Biological Activity and Potential Signaling Pathways
The primary biological activity of this compound and related nitrogen mustards is their potent anticancer effect. T[5]his is a direct consequence of their ability to induce DNA damage, as described above.
While the direct downstream signaling pathways activated by this specific compound are not extensively characterized in the literature, the cellular response to DNA damage induced by alkylating agents is well-documented. This typically involves the activation of DNA damage response (DDR) pathways, which can lead to:
-
Cell Cycle Arrest: Activation of checkpoint kinases such as ATM and ATR, leading to the phosphorylation of p53 and subsequent cell cycle arrest to allow for DNA repair.
-
Apoptosis: If the DNA damage is too extensive to be repaired, the apoptotic cascade is initiated, often involving the p53 tumor suppressor protein.
[10]Furthermore, studies on the parent compound, benzaldehyde, have suggested that it may suppress multiple signaling pathways in cancer cells, including the PI3K/AKT/mTOR, STAT3, NFκB, and ERK pathways, through the regulation of 14-3-3ζ-mediated protein-protein interactions. While these findings are for benzaldehyde, they suggest potential avenues of investigation for the more complex this compound.
Diagram 3: Potential Cellular Response to DNA Damage
Caption: Simplified overview of potential cellular signaling pathways.
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
Table 3: Hazard Identification and Safety Precautions
| Hazard | GHS Classification | Precautionary Measures |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns. Wear protective gloves, clothing, and face protection. |
| Eye Damage/Irritation | Category 1 | Causes serious eye damage. Wear eye protection/face protection. |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin Protection: Wear chemical-resistant gloves and protective clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry, and dark place.
This technical guide is intended for informational purposes for qualified research and development professionals and does not constitute a comprehensive safety manual. Always consult the material safety data sheet (MSDS) before handling this compound.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. 4-[-Bis-(2-chloroethyl)amino]benzaldehyde 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Alkylation of DNA by the nitrogen mustard bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 10. m.youtube.com [m.youtube.com]
4-[Bis(2-chloroethyl)amino]benzaldehyde molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[Bis(2-chloroethyl)amino]benzaldehyde, a bifunctional organic compound with significant applications in medicinal chemistry and organic synthesis. The document details its chemical and physical properties, provides representative experimental protocols for its synthesis and application, and illustrates key relationships through diagrams.
Core Compound Data
This compound is characterized by a benzaldehyde core substituted at the para-position with a nitrogen mustard moiety.[1][2] This unique structure, combining an electrophilic aldehyde group with the alkylating potential of the bis(2-chloroethyl)amino group, makes it a valuable intermediate in the development of therapeutic agents and other complex molecules.[2][3]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [1][4][5][6] |
| Molecular Weight | 246.13 g/mol | [1][5][6] |
| CAS Number | 1208-03-3 | [1][4] |
| Appearance | Pale yellow to light brown solid/powder | [2][3] |
| Melting Point | 86-90 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water. | [2][3] |
| Stability | Stable under standard laboratory conditions; may degrade with prolonged exposure to moisture or high temperatures. | [3] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and a common application of this compound. These protocols are representative and may require optimization based on specific laboratory conditions and desired purity.
Synthesis Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds and is a suitable method for the synthesis of this compound from the corresponding aniline derivative.[3][4][5][6]
Objective: To synthesize this compound by introducing a formyl group to N,N-bis(2-chloroethyl)aniline.
Reagents and Materials:
-
N,N-bis(2-chloroethyl)aniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Sodium acetate
-
Dichloromethane (DCM) or other suitable organic solvent
-
Water (deionized)
-
Sodium sulfate (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, cool N,N-Dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent, a chloromethyliminium salt.[5]
-
Formylation Reaction: Dissolve N,N-bis(2-chloroethyl)aniline in an appropriate solvent such as DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture in an ice bath. Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate to neutralize the acid and hydrolyze the intermediate iminium salt.[5]
-
Extraction: Extract the aqueous mixture multiple times with an organic solvent like dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Final Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield pure this compound.
Application Protocol: Synthesis of a Hydrazone Derivative
The aldehyde functional group of this compound readily undergoes condensation reactions with hydrazine derivatives to form hydrazones, which are important intermediates in medicinal chemistry.[3]
Objective: To synthesize a hydrazone from this compound and a hydrazine derivative (e.g., 4-aminoantipyrine).
Reagents and Materials:
-
This compound
-
4-Aminoantipyrine (or other hydrazine derivative)
-
Ethanol (or other suitable alcohol)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask, reflux condenser, magnetic stirrer.
Procedure:
-
Dissolution: Dissolve equimolar amounts of this compound and 4-aminoantipyrine in ethanol in a round-bottom flask.
-
Catalysis: Add a few drops of glacial acetic acid to the solution to catalyze the condensation reaction.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction for the formation of the product, often observed as a precipitate.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry under vacuum to obtain the pure hydrazone derivative.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the compound's synthesis and structure-function relationship.
Caption: Synthesis workflow for this compound.
Caption: Relationship between structure and function.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. ijpcbs.com [ijpcbs.com]
Unraveling the Electrophilic Mechanism of 4-[Bis(2-chloroethyl)amino]benzaldehyde: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the mechanism of action of 4-[Bis(2-chloroethyl)amino]benzaldehyde as an electrophile, with a focus on its role as a DNA alkylating agent. Designed for researchers, scientists, and drug development professionals, this document details the chemical transformations, biological consequences, and analytical methodologies relevant to this potent bifunctional compound.
Executive Summary
This compound is a molecule of significant interest in medicinal chemistry due to its dual reactivity. It possesses a benzaldehyde group amenable to nucleophilic attack and a bis(2-chloroethyl)amino moiety, a classic nitrogen mustard, which functions as a powerful electrophile.[1][2] The core of its cytotoxic and potential antineoplastic activity lies in the ability of the nitrogen mustard group to form highly reactive aziridinium ions. These intermediates subsequently alkylate biological macromolecules, most notably DNA, leading to the formation of monoadducts and highly cytotoxic interstrand cross-links (ICLs).[3] This disruption of DNA integrity triggers a cascade of cellular responses, including cell cycle arrest and apoptosis, which are orchestrated by complex DNA damage signaling pathways. This guide will dissect this electrophilic mechanism, from the initial chemical activation to the ultimate cellular response, and provide an overview of relevant experimental protocols.
Electrophilic Activation and DNA Alkylation
The primary electrophilic character of this compound stems from the bis(2-chloroethyl)amino group. The mechanism is a two-step process initiated by an intramolecular cyclization.
Formation of the Aziridinium Ion
The nitrogen atom of the mustard group, through anchimeric assistance, attacks the β-carbon of one of the chloroethyl side chains, displacing a chloride ion. This intramolecular nucleophilic substitution results in the formation of a highly strained, three-membered ring cation known as the aziridinium ion. This cation is a potent electrophile due to the significant ring strain and the positive charge on the nitrogen.
Diagram: Formation of the Aziridinium Ion
Caption: Intramolecular cyclization to form the aziridinium ion.
DNA Alkylation
The highly electrophilic aziridinium ion is readily attacked by nucleophiles. Within a biological context, the most significant targets are the nucleophilic centers on DNA bases. The N7 position of guanine is the most frequent site of alkylation by nitrogen mustards.[4] This reaction opens the aziridinium ring and results in the formation of a covalent bond between the mustard and the guanine base, creating a monoadduct.
The second chloroethyl arm can undergo the same intramolecular cyclization to form another aziridinium ion, which can then react with a second nucleophilic site. If this second reaction occurs with a guanine on the complementary DNA strand, it results in an interstrand cross-link (ICL), a lesion that is particularly effective at blocking DNA replication and transcription.[3]
Diagram: DNA Alkylation and Cross-Linking
Caption: Pathway of DNA monoalkylation and interstrand cross-linking.
Quantitative Data (Illustrative Examples)
Table 1: Reactivity of Nitrogen Mustards with DNA Nucleobases (Illustrative)
| Compound | Target Nucleobase | Relative Reactivity | Reference |
| Chlorambucil | Adenine (N1) | +++ | [5] |
| Chlorambucil | Guanine (N7) | ++ | [5] |
| Chlorambucil | Cytosine (N3) | + | [5] |
Note: This table is illustrative and based on data for chlorambucil, a structurally related nitrogen mustard. The reactivity of this compound may vary.
Table 2: Cytotoxicity of Benzaldehyde Derivatives in Cancer Cell Lines (Illustrative)
| Compound | Cell Line | IC50 (µM) | Reference |
| Benzimidazole derivative (se-182) | A549 (Lung Carcinoma) | 15.80 | [6] |
| Benzimidazole derivative (se-182) | MCF-7 (Breast Carcinoma) | Not specified as highly effective | [6] |
| bis(2-aminoethyl)amine derivative 6 | A549 (Epithelial Lung Carcinoma) | 13.95 ± 2.5 to 15.74 ± 1.7 | [2] |
Note: This table presents data for different benzaldehyde derivatives and is for illustrative purposes only. The IC50 values for this compound may differ significantly.
Experimental Protocols
The following are generalized protocols for key experiments used to study DNA alkylating agents. These would need to be optimized for this compound.
DNA Adduct Analysis by LC-MS/MS
This protocol outlines the general steps for the quantification of DNA adducts.[7][8]
Objective: To detect and quantify DNA adducts formed by this compound.
Materials:
-
Cultured cells or tissue samples
-
This compound
-
DNA isolation kit
-
Nuclease P1, alkaline phosphatase
-
LC-MS/MS system with a C18 column
-
Internal standards (isotopically labeled adducts)
Procedure:
-
Treatment: Expose cells or tissues to varying concentrations of this compound for a defined period.
-
DNA Isolation: Isolate genomic DNA using a commercial kit, ensuring high purity.
-
Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
Sample Cleanup: Use solid-phase extraction (SPE) to enrich for the adducts and remove unmodified nucleosides.
-
LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect the adducts using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Quantification: Quantify the adducts by comparing their peak areas to those of the internal standards.
Diagram: Experimental Workflow for DNA Adduct Analysis
Caption: Workflow for the analysis of DNA adducts by LC-MS/MS.
Interstrand Cross-linking (ICL) Assay (Modified Comet Assay)
This protocol describes a method to measure the formation of ICLs.[9]
Objective: To determine the extent of ICL formation induced by this compound.
Materials:
-
Cultured cells
-
This compound
-
Gamma-ray source (e.g., ¹³⁷Cs)
-
Comet assay electrophoresis system
-
Lysis solution, electrophoresis buffer
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope with analysis software
Procedure:
-
Treatment: Treat cells with the compound of interest.
-
Irradiation: Irradiate the cells with a fixed dose of gamma-rays (e.g., 5 Gy) to induce random single-strand breaks.
-
Embedding: Embed the cells in low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells to remove membranes and proteins, leaving behind the nucleoids.
-
Electrophoresis: Perform electrophoresis under alkaline conditions. DNA with strand breaks will migrate, forming a "comet tail."
-
Staining and Visualization: Stain the DNA and visualize the comets using a fluorescence microscope.
-
Analysis: Measure the tail moment of the comets. The presence of ICLs will reduce the migration of DNA, resulting in a smaller tail moment compared to irradiated controls.
Cellular Signaling Response to DNA Damage
The formation of DNA adducts and ICLs by this compound activates a complex network of DNA damage response (DDR) pathways. The primary kinases that sense and initiate this response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[10][11][12]
-
ATM is primarily activated by DNA double-strand breaks (DSBs), which can arise as a secondary consequence of stalled replication forks due to ICLs.
-
ATR is activated by stretches of single-stranded DNA (ssDNA) coated with replication protein A (RPA), which are formed at stalled replication forks.
Activation of ATM and ATR leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases Chk1 and Chk2.[12] This signaling cascade results in:
-
Cell Cycle Arrest: To provide time for DNA repair.
-
Activation of DNA Repair Pathways: Including Base Excision Repair (BER) for monoadducts, Nucleotide Excision Repair (NER), and the Fanconi Anemia (FA) pathway for ICLs.
-
Apoptosis: If the DNA damage is too extensive to be repaired.
Diagram: DNA Damage Response Signaling Pathway
Caption: Simplified overview of the DNA damage response pathway.
Conclusion
The electrophilic mechanism of action of this compound is a multifaceted process centered on the generation of a reactive aziridinium ion and the subsequent alkylation of DNA. The formation of interstrand cross-links is a particularly potent form of DNA damage that triggers robust cellular responses. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is crucial for the rational design and development of novel therapeutics that leverage this potent electrophilic chemistry. Further research to obtain specific quantitative data for this compound will be invaluable in fully elucidating its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxicity Evaluation of Novel bis(2-aminoethyl)amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of 4-[Bis(2-chloroethyl)amino]benzenebutanoic acid (chlorambucil) with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 7. benchchem.com [benchchem.com]
- 8. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATM: Main Features, Signaling Pathways, and Its Diverse Roles in DNA Damage Response, Tumor Suppression, and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 4-[Bis(2-chloroethyl)amino]benzaldehyde in organic solvents
An In-depth Technical Guide on the Solubility of 4-[Bis(2-chloroethyl)amino]benzaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of this compound, a compound of interest in medicinal chemistry, particularly for its potential as an anticancer agent.[1] Due to its bifunctional nature, featuring a reactive benzaldehyde group and a nitrogen mustard moiety, understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological evaluation. This document consolidates available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and presents a general experimental workflow.
Introduction
This compound, also known as p-[N,N-bis(2-chloroethyl)amino]benzaldehyde, is a synthetic organic compound with the molecular formula C₁₁H₁₃Cl₂NO.[1][2] Its structure incorporates a benzaldehyde ring substituted with a bis(2-chloroethyl)amino group, which is a nitrogen mustard. This nitrogen mustard moiety confers potential alkylating properties, making the compound and its derivatives subjects of investigation for antineoplastic activities.[1][3] The aldehyde functional group allows for a variety of chemical reactions, including the formation of hydrazones and metal complexes.[3]
A thorough understanding of the solubility of this compound is a prerequisite for its practical application in research and development. Solubility data informs the choice of solvents for chemical reactions, facilitates the design of purification methods such as recrystallization, and is a critical parameter in the development of formulations for biological testing. This guide aims to provide a detailed resource on the solubility of this compound.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility Description | Citation |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1][3] |
| Ethanol | Soluble | [3] |
| Water | Limited solubility | [1][3] |
The recrystallization of the compound from an ethanol solution, as described in a synthesis protocol, further corroborates its solubility in ethanol.[4][5] The hydrophobic nature of the aromatic structure suggests that the compound is likely to be less soluble in water.[3]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for the quantitative determination of the solubility of this compound in an organic solvent. This method is based on the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for concentration analysis.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., ethanol, methanol, acetonitrile, etc.)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
-
Accurately add a known volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments may be necessary to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the selected solvent.
-
Develop a suitable HPLC method for the analysis of the compound. This will involve selecting an appropriate column, mobile phase, flow rate, and UV detection wavelength.
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the diluted samples and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted samples.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of the compound in the selected solvent at the specified temperature.
-
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
Synthesis of this compound
A common method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] The logical flow of this synthesis is depicted below.
Caption: Synthesis of this compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, qualitative reports indicate its solubility in common non-polar and polar aprotic solvents and limited solubility in water. For researchers and drug development professionals, the experimental protocol provided in this guide offers a robust framework for determining precise solubility values tailored to their specific needs. Such data is indispensable for advancing the study of this and similar compounds in medicinal chemistry and materials science. Further research to quantify the solubility of this compound in a broad range of solvents at various temperatures would be a valuable contribution to the field.
References
Stability and Storage of 4-[Bis(2-chloroethyl)amino]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS No. 1208-03-3), a bifunctional organic compound with applications in medicinal chemistry and organic synthesis. Understanding the stability profile of this compound is critical for ensuring its quality, efficacy, and safety in research and development settings.
Physicochemical Properties
This compound is typically a yellow to light brown solid or powder.[1] It is soluble in organic solvents such as ethanol, chloroform, and dichloromethane, but has limited solubility in water.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [3] |
| Molecular Weight | 246.13 g/mol | [3] |
| Appearance | Yellow solid or powder | [2] |
| Melting Point | 86-90 °C | [4] |
| Solubility | Soluble in organic solvents (ethanol, dichloromethane); limited solubility in water. | [1][2] |
Stability Profile and Degradation Pathways
This compound is stable under standard laboratory conditions but is susceptible to degradation upon exposure to moisture, light, extreme temperatures, and certain chemical environments.[1][2] The molecule possesses two reactive moieties: the aromatic nitrogen mustard group and the benzaldehyde group, each with distinct degradation pathways.
The aromatic ring decreases the reactivity of the nitrogen mustard compared to its aliphatic counterparts by delocalizing the nitrogen's lone pair of electrons.[2] However, the bis(2-chloroethyl)amino group is still susceptible to hydrolysis and oxidation. Hydrolysis may proceed through the formation of an aziridinium ion intermediate, leading to the replacement of the chloro groups with hydroxyl groups.[5] Oxidation can result in dechloroethylation, forming mono- and di-dechloroethylated derivatives.[6]
The benzaldehyde group is prone to oxidation, particularly in the presence of air, which can convert the aldehyde to the corresponding benzoic acid derivative.[7] Photochemical degradation is also a concern for benzaldehyde derivatives, which can undergo various reactions upon exposure to UV or visible light, potentially leading to the formation of byproducts like benzoin.[8][9]
A proposed degradation pathway for this compound is illustrated below, summarizing the potential hydrolytic, oxidative, and photolytic degradation routes.
Caption: Potential degradation pathways for this compound.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] Specific recommendations include 4°C or room temperature.[3][5] | Minimizes thermal degradation and slows down potential hydrolytic and oxidative reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3][5] | Protects against oxidation of the aldehyde group and potential reactions with atmospheric moisture. |
| Light | Protect from light.[1] | Prevents photochemical degradation of the benzaldehyde moiety. |
| Container | Store in a tightly sealed container. | Prevents exposure to moisture and air. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong reducing agents. | These substances can react with and degrade the compound. |
Experimental Protocols for Stability Assessment
For a comprehensive evaluation of the stability of this compound, forced degradation studies are essential. These studies help to identify potential degradation products and establish a stability-indicating analytical method.
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies. The extent of degradation should ideally be between 5-20%.[10]
Caption: General workflow for a forced degradation study.
1. Acid Hydrolysis:
-
To a solution of the compound, add an equal volume of 0.1 N hydrochloric acid.
-
Heat the mixture at an elevated temperature (e.g., 60-80°C) for a specified duration.
-
At various time points, withdraw aliquots, neutralize with 0.1 N sodium hydroxide, and dilute for analysis.[10]
2. Base Hydrolysis:
-
To a solution of the compound, add an equal volume of 0.1 N sodium hydroxide.
-
Maintain the mixture at room temperature for a specified period.
-
At various time points, withdraw aliquots, neutralize with 0.1 N hydrochloric acid, and dilute for analysis.[10]
3. Oxidative Degradation:
-
To a solution of the compound, add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature for a defined time.
-
At intervals, take aliquots and dilute for analysis.[10]
4. Thermal Degradation:
-
Subject the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a calibrated oven.
-
At specified times, cool the samples, dissolve the solid in a suitable solvent, and dilute both for analysis.
5. Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to a combination of UV and visible light in a photostability chamber.
-
A control sample should be shielded from light (e.g., with aluminum foil).
-
After a defined exposure period, prepare the samples for analysis.[10]
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products. The following provides a starting point for method development.
| Parameter | Suggested Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance) |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Conclusion
This compound is a compound that requires careful handling and storage to maintain its chemical integrity. It is susceptible to degradation by hydrolysis, oxidation, heat, and light. For research and drug development purposes, it is imperative to store the compound in a cool, dry, dark place under an inert atmosphere. The implementation of forced degradation studies and the development of a validated stability-indicating analytical method are essential for ensuring the quality and reliability of this compound in its intended applications.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. Aromatic Nitrogen Mustards - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 3. researchgate.net [researchgate.net]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Hydrolysis and alkylating reactivity of aromatic nitrogen mustards - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Pharmacokinetics and metabolism of the nitrogen mustard bioreductive drug 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. BJOC - Aldehydes as powerful initiators for photochemical transformations [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS: 1208-03-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[Bis(2-chloroethyl)amino]benzaldehyde (CAS number 1208-03-3), a bifunctional organic compound with significant potential in medicinal chemistry and organic synthesis. This document consolidates critical data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its primary mechanism of action as a DNA alkylating agent. Particular emphasis is placed on its role as a precursor in the development of novel therapeutic agents, including Schiff base derivatives and metal complexes with demonstrated biological activities. While the direct cytotoxic data for the parent compound is limited in publicly accessible literature, this guide discusses the known anticancer properties of its derivatives and the experimental approaches to evaluate such activity.
Chemical and Physical Properties
This compound is a yellow solid organic compound.[1] It is characterized by the presence of a benzaldehyde group and a nitrogen mustard moiety, which imparts its significant chemical reactivity.[1] The compound is soluble in organic solvents like ethanol and dichloromethane and has limited solubility in water.[1] It is stable under standard laboratory conditions but may degrade with prolonged exposure to moisture or extreme temperatures.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1208-03-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [1][2][3] |
| Molecular Weight | 246.13 g/mol | [1][2] |
| Appearance | Yellow solid or powder | [1] |
| Melting Point | 86-90 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), limited solubility in water. | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | p-[N,N-Bis(2-chloroethyl)amino]benzaldehyde, p-Bis(β-chloroethyl)aminobenzaldehyde | [1] |
Synthesis
The synthesis of this compound is typically achieved through the reaction of a p-substituted benzaldehyde with bis(2-chloroethyl)amine.[1]
Experimental Protocol: Synthesis of this compound
This protocol is based on the general method described for the synthesis of related compounds.[1]
Materials:
-
p-Chlorobenzaldehyde
-
Bis(2-chloroethyl)amine
-
Toluene or Dichlorobenzene (solvent)
-
Catalyst (optional, e.g., a phase transfer catalyst)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve p-chlorobenzaldehyde in the chosen solvent (toluene or dichlorobenzene).
-
Add bis(2-chloroethyl)amine to the solution. A typical molar ratio of p-chlorobenzaldehyde to bis(2-chloroethyl)amine is between 1:1.6 and 1:4.[1]
-
If using a catalyst, add it to the reaction mixture.
-
Heat the mixture to reflux (typically between 100°C and 170°C) and maintain the reflux with stirring for several hours until the reaction is complete (monitoring by TLC is recommended).[1]
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with water and brine using a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol to obtain this compound as a yellow solid.
Mechanism of Action: DNA Alkylation
The biological activity of this compound and its derivatives is primarily attributed to the nitrogen mustard moiety, which acts as a potent DNA alkylating agent. This mechanism is central to the anticancer properties of many nitrogen mustard compounds.
The process begins with an intramolecular cyclization of one of the 2-chloroethyl side chains, forming a highly reactive aziridinium ion. This electrophilic intermediate readily reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[4][5] The second 2-chloroethyl arm can undergo the same cyclization and reaction, leading to the formation of interstrand or intrastrand cross-links in the DNA.[4] These cross-links disrupt DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in rapidly dividing cancer cells.[4]
Applications in Drug Development
This compound serves as a versatile starting material for the synthesis of various derivatives with potential therapeutic applications.
Schiff Base Derivatives
The aldehyde group of the compound can readily undergo condensation reactions with primary amines to form Schiff bases (imines). This synthetic route has been extensively explored to generate novel compounds with enhanced biological activities, including anticancer and antimicrobial effects. The resulting imine linkage can be crucial for the molecule's overall conformation and interaction with biological targets.
Thiosemicarbazone Derivatives
Reaction with thiosemicarbazide or its derivatives yields thiosemicarbazones. These compounds are known for their metal-chelating properties and have been investigated for their anticancer and antimicrobial activities. The thiosemicarbazone derivatives of this compound can form stable complexes with metal ions, which may enhance their therapeutic efficacy.[6][7][8]
Metal Complexes
The ability of this compound and its derivatives to form complexes with transition metals has opened avenues for the development of novel metallodrugs.[1] These metal complexes can exhibit unique biological properties that differ from the parent ligand, potentially leading to new therapeutic agents with improved efficacy and reduced side effects.[1]
Biological Activity and Cytotoxicity
Table 2: Cytotoxicity of Benzaldehyde Derivatives (Illustrative Examples)
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 6b (an aminothiazole-benzazole-based amide derivative) | MCF-7 (Breast Cancer) | 17.2 ± 1.9 | [9] |
| Compound 6b (an aminothiazole-benzazole-based amide derivative) | A549 (Lung Cancer) | 19.0 ± 3.2 | [9] |
| Schiff base of 4-aminoantipyrine and cinnamaldehyde derivative | Various human carcinoma cell lines | < 18 | [10] |
Note: The compounds listed are derivatives and not this compound itself. This table is for illustrative purposes to show the potential cytotoxic activity of related structures.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
This compound or its derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting a dose-response curve.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily owing to its dual functionality. The nitrogen mustard group provides a potent DNA alkylating mechanism, a cornerstone of many established chemotherapies, while the aldehyde group offers a versatile handle for synthetic modifications. The development of Schiff bases, thiosemicarbazones, and metal complexes from this parent compound continues to be a promising strategy for the discovery of novel anticancer and antimicrobial agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives, including comprehensive in vitro and in vivo studies to establish their efficacy and safety profiles. This guide serves as a foundational resource for researchers embarking on such investigations.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. The interaction of chromatin with alkylating agents. The monofunctional action of bis(2-chloroethyl)methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Analytical properties of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone: spectrophotometric determination of palladium(II) in alloys, catalysts, and complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 4-[Bis(2-chloroethyl)amino]benzaldehyde, a compound of interest in medicinal chemistry. Understanding its three-dimensional arrangement is crucial for elucidating its structure-activity relationships and for the rational design of new therapeutic agents. This document presents key crystallographic data, details the experimental procedures for its synthesis and crystallization, and visualizes the experimental workflow.
Crystal Structure and Molecular Geometry
The crystal structure of this compound (C₁₁H₁₃Cl₂NO) reveals a monoclinic system with the space group Cc.[1] The molecule consists of a benzaldehyde core substituted with a bis(2-chloroethyl)amino group.
Key features of the molecular geometry include the twisting of the chloroethyl amino groups relative to the amino group, with N—C—C—Cl torsion angles of -177.4 (4)° and 179.2 (3)°.[1][2][3] This results in a (+) and (-) antiperiplanar conformation for the two chloroethyl groups.[2][3] The carbonyl group is essentially coplanar with the benzene ring.[1][2][3] The nitrogen atom (N1) shows a slight deviation of -0.029 (3) Å from the plane of the benzene ring.[2][3]
In the crystal lattice, molecules are linked by C—H⋯Cl and C—H⋯O hydrogen bonds, forming sheets parallel to the (20-1) plane.[1][2][3] These sheets are further interconnected by C—H⋯π interactions, creating a three-dimensional framework.[1][2][3]
Crystallographic Data
The following tables summarize the key crystallographic data for this compound.
| Parameter | Value |
| Chemical Formula | C₁₁H₁₃Cl₂NO |
| Formula Weight | 246.12 |
| Crystal System | Monoclinic |
| Space Group | Cc |
| a (Å) | 14.7725 (5) |
| b (Å) | 9.3588 (3) |
| c (Å) | 9.8079 (3) |
| β (°) | 114.267 (2) |
| Volume (ų) | 1215.52 (7) |
| Z | 4 |
| Temperature (K) | 296 |
Table 1: Crystal Data and Structure Refinement Details.[1]
| Bond | Length (Å) | Angle | Degree (°) |
| Cl1—C9 | 1.797 (5) | C9—C8—N1 | 111.4 (3) |
| Cl2—C11 | 1.802 (5) | C11—C10—N1 | 111.5 (3) |
| O1—C7 | 1.218 (5) | C6—N1—C8 | 120.9 (3) |
| N1—C6 | 1.373 (5) | C6—N1—C10 | 120.7 (3) |
| N1—C8 | 1.467 (5) | C8—N1—C10 | 118.3 (3) |
| N1—C10 | 1.470 (5) | C5—C6—C1 | 119.5 (4) |
| C1—C2 | 1.380 (6) | C5—C6—N1 | 121.2 (4) |
| C1—C6 | 1.408 (5) | C1—C6—N1 | 119.3 (4) |
| C2—C3 | 1.385 (6) | O1—C7—C3 | 121.0 (5) |
| C3—C4 | 1.385 (6) | O1—C7—H7 | 119.5 |
| C3—C7 | 1.479 (6) | C3—C7—H7 | 119.5 |
| C4—C5 | 1.375 (6) | N1—C8—C9 | 111.4 (3) |
| C5—C6 | 1.405 (5) | Cl1—C9—C8 | 111.2 (3) |
| C8—C9 | 1.512 (6) | N1—C10—C11 | 111.5 (3) |
| C10—C11 | 1.514 (6) | Cl2—C11—C10 | 110.4 (3) |
Table 2: Selected Bond Lengths (Å) and Angles (°).
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound was achieved through the following procedure:
-
A flask containing dimethyl formaldehyde (1 equivalent) was placed in an ice bath.
-
Phosphorus oxychloride (1.1 equivalents) was added dropwise to the flask over a period of 30 minutes with constant stirring, maintaining the temperature at 273 K.
-
N,N-bis(2-chloroethyl)aniline and 10 ml of dimethylformamide were then added dropwise to the reaction mixture.
-
Following the addition, the solution was stirred at 273 K for an additional 15 minutes.
-
The reaction mixture was then allowed to warm to room temperature over a period of 3 hours.
-
Upon completion of the reaction, the mixture was poured into crushed ice, which resulted in the formation of a yellowish-brown precipitate.[2][3]
Crystallization
The crude product obtained from the synthesis was recrystallized from an ethanol solution. This process yielded violet, block-like crystals suitable for X-ray diffraction analysis.[2][3]
Data Collection and Structure Refinement
X-ray diffraction data were collected using a Bruker APEXII CCD area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] The data collection was performed at 296 K using φ and ω scans.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².[1]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis and crystal structure determination of this compound.
References
Spectroscopic Profile of 4-[Bis(2-chloroethyl)amino]benzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-[Bis(2-chloroethyl)amino]benzaldehyde, a molecule of interest in medicinal chemistry and organic synthesis. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for its identification, characterization, and application in research and development.
Core Spectroscopic Data
The following sections present the key spectroscopic data for this compound, organized for clarity and ease of reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.8 | s | 1H | Aldehyde proton (-CHO) |
| ~7.7 | d | 2H | Aromatic protons ortho to -CHO |
| ~6.7 | d | 2H | Aromatic protons meta to -CHO |
| ~3.8 | t | 4H | Methylene protons (-N-CH₂-) |
| ~3.7 | t | 4H | Methylene protons (-CH₂-Cl) |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Aldehyde carbon (-CHO) |
| ~152 | Aromatic carbon attached to Nitrogen |
| ~132 | Aromatic carbons ortho to -CHO |
| ~129 | Aromatic carbon attached to -CHO |
| ~111 | Aromatic carbons meta to -CHO |
| ~52 | Methylene carbons (-N-CH₂-) |
| ~40 | Methylene carbons (-CH₂-Cl) |
Infrared (IR) Spectroscopy
The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented here is sourced from the NIST/EPA Gas-Phase Infrared Database[1].
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2920 | Strong | C-H stretch (aliphatic) |
| ~2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aldehyde) |
| ~1600 | Medium | C=C stretch (aromatic) |
| ~1520 | Medium | N-O stretch (nitro-like, potential impurity or degradation) |
| ~1340 | Medium | C-N stretch |
| ~750 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound provides crucial information about its molecular weight and fragmentation pattern. The data is sourced from the NIST Mass Spectrometry Data Center[2].
Table 4: Major Peaks in the Mass Spectrum of this compound
| m/z | Relative Intensity (%) | Assignment |
| 245 | ~30 | [M]⁺ (Molecular ion) |
| 210 | ~100 | [M - Cl]⁺ |
| 196 | ~40 | [M - CH₂Cl]⁺ |
| 148 | ~60 | [M - 2(CH₂Cl)]⁺ |
| 120 | ~25 | [C₇H₆NO]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
Data Acquisition:
-
Record the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Process the raw data using appropriate NMR software.
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the multiplicity (singlet, doublet, triplet, etc.) of the signals in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy (Solid Sample)
-
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands.
-
Correlate the observed bands with the characteristic vibrational frequencies of the functional groups present in the molecule.
-
Mass Spectrometry (Electron Ionization)
-
Sample Introduction:
-
Introduce a small amount of the solid sample into the mass spectrometer via a direct insertion probe.
-
Gently heat the probe to volatilize the sample into the ion source.
-
-
Ionization and Analysis:
-
Bombard the gaseous sample molecules with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation (Electron Ionization).
-
Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
-
Data Interpretation:
-
Identify the peak corresponding to the molecular ion ([M]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain structural information. The major fragment ions can be correlated with the loss of specific neutral fragments from the molecular ion.
-
Visualizing the Spectroscopic Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Nitrogen Mustard Moiety in 4-[Bis(2-chloroethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional molecule featuring a benzaldehyde core and a reactive nitrogen mustard moiety.[1] This unique structure makes it a significant compound in medicinal chemistry, primarily as a precursor for the synthesis of chemotherapeutic agents.[1] The nitrogen mustard group, characterized by the bis(2-chloroethyl)amino functional group, is a potent alkylating agent capable of forming covalent bonds with biological macromolecules, most notably DNA.[2][3] This alkylating property is the cornerstone of its cytotoxic effects and its potential as an anticancer agent. This technical guide provides a comprehensive overview of the chemical properties, synthesis, biological activity, and mechanism of action of the nitrogen mustard moiety within this specific benzaldehyde derivative.
Chemical and Physical Properties
This compound is a pale yellow to light brown solid at room temperature.[4] It is soluble in organic solvents such as chloroform and dichloromethane, with limited solubility in water.[4] Key physicochemical properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [5][6] |
| Molecular Weight | 246.13 g/mol | [5][6] |
| CAS Number | 1208-03-3 | [4][5][6] |
| Melting Point | 86-90 °C | [5] |
| Appearance | Pale yellow to light brown solid | [4] |
| Solubility | Soluble in chloroform, dichloromethane; limited solubility in water | [4] |
Synthesis and Reactivity
The synthesis of this compound typically involves the reaction of a p-substituted benzaldehyde, such as p-fluorobenzaldehyde or p-chlorobenzaldehyde, with diethanolamine, followed by chlorination of the resulting diol. A patent describes a method for a related compound, 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, which can be a precursor.[7]
The reactivity of the molecule is dictated by its two functional groups. The aldehyde group can undergo typical reactions such as condensation with amines to form Schiff bases. The core of its biological activity, however, lies in the nitrogen mustard moiety. The nitrogen atom, through intramolecular cyclization, forms a highly reactive aziridinium ion. This electrophilic intermediate is the primary alkylating species that reacts with nucleophilic sites on biomolecules.[2] The aromatic ring in this compound delocalizes the nitrogen's lone pair of electrons, which moderates the reactivity of the nitrogen mustard compared to its aliphatic counterparts, allowing for better bioavailability and reduced systemic toxicity.[2]
Biological Activity and Cytotoxicity
Table 2: Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone (a derivative)
| Cell Line | Cancer Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | 26.1 ± 3.5 |
| HCT-116 | Colorectal Carcinoma | 57.5 ± 5.3 |
| K562 | Chronic Myelogenous Leukemia | 48.2 ± 4.0 |
| PC-12 | Pheochromocytoma | 19.4 ± 2.2 |
| Data from a study on a hydrazone derivative of this compound.[9] |
Experimental Protocols
General Synthesis of Aromatic Nitrogen Mustards (Illustrative)
While a specific protocol for this compound is not detailed in the provided search results, a general approach for the synthesis of aromatic nitrogen mustards involves the following steps. This is an illustrative protocol and would require optimization for the specific target molecule.
Caption: Illustrative workflow for the synthesis of this compound.
Detailed Steps (Hypothetical based on general knowledge):
-
N-alkylation: p-Aminobenzaldehyde is reacted with two equivalents of ethylene oxide in a suitable solvent to yield 4-[Bis(2-hydroxyethyl)amino]benzaldehyde. The reaction progress is monitored by thin-layer chromatography.
-
Chlorination: The resulting diol is then treated with a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an inert solvent to replace the hydroxyl groups with chlorine atoms, yielding the final product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized compound is confirmed using techniques like NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Cytotoxicity Assay (MTT Assay Protocol)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: A standard workflow for determining cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound (or its derivatives) and incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized SDS-HCl solution) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.
Mechanism of Action: DNA Alkylation and Signaling Pathways
The cytotoxic effects of aromatic nitrogen mustards like this compound are primarily mediated through the alkylation of DNA.[2] The process begins with the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophile then reacts with nucleophilic sites on DNA bases, predominantly the N7 position of guanine and the N3 position of adenine.[8] Following the first alkylation, the second 2-chloroethyl arm can undergo a similar cyclization and react with another DNA base, leading to the formation of interstrand or intrastrand cross-links.[2] These cross-links are particularly cytotoxic as they block DNA replication and transcription, ultimately triggering cell death pathways.[2][3]
The extensive DNA damage induced by nitrogen mustards activates the DNA Damage Response (DDR) pathway.[12][13] This complex signaling network aims to repair the DNA lesions. However, if the damage is too severe to be repaired, the DDR pathway can initiate apoptosis (programmed cell death).[12]
Caption: Simplified overview of the DNA Damage Response pathway initiated by nitrogen mustards.
Conclusion
The nitrogen mustard moiety in this compound is a key determinant of its potent biological activity. Its ability to act as a DNA alkylating agent makes it a valuable scaffold for the development of novel anticancer therapeutics. Understanding its chemical properties, reactivity, and the cellular pathways it affects is crucial for designing more effective and selective cancer treatments. Further research is warranted to fully elucidate the quantitative aspects of its biological activity, including specific IC50 values against a broader range of cancer cell lines, detailed pharmacokinetic and pharmacodynamic profiles, and a more in-depth analysis of its impact on various cellular signaling pathways. This knowledge will be instrumental in translating the potential of this and related compounds into clinical applications.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. Aromatic Nitrogen Mustards - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 3. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 4. CAS 1208-03-3: this compound [cymitquimica.com]
- 5. 4- Bis-(2-chloroethyl)amino benzaldehyde 99 1208-03-3 [sigmaaldrich.com]
- 6. calpaclab.com [calpaclab.com]
- 7. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
- 8. DNA damage and mutagenesis induced by nitrogen mustards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 4-[Bis(2-chloroethyl)amino]benzaldehyde in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-chloroethyl)amino]benzaldehyde is a crucial bifunctional organic compound in pharmaceutical research and development. Its structure, featuring a benzaldehyde group and a nitrogen mustard moiety, makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly antineoplastic drugs.[1][2] The presence of the bis(2-chloroethyl)amino group, a potent alkylating agent, allows for the covalent modification of biological macromolecules such as DNA, leading to cytotoxic effects against cancer cells.[3][4] This document provides detailed application notes and experimental protocols for the utilization of this compound in pharmaceutical synthesis.
Chemical Properties and Reactivity
This compound is typically a pale yellow to light brown solid, soluble in organic solvents like chloroform and dichloromethane, with limited solubility in water.[2] Its chemical reactivity is dominated by the two functional groups:
-
Aldehyde Group: The carbonyl group is susceptible to nucleophilic attack, making it a key site for derivatization. It readily undergoes condensation reactions with primary amines (e.g., hydrazines, thiosemicarbazides) to form Schiff bases (imines), which are versatile intermediates for synthesizing more complex molecules.[1][5]
-
Bis(2-chloroethyl)amino Group: This nitrogen mustard moiety is responsible for the compound's alkylating properties. Under physiological conditions, it can form a highly reactive aziridinium ion, which then alkylates nucleophilic sites on DNA, primarily the N7 position of guanine.[3][4] This action can lead to DNA damage, inhibition of DNA replication, and ultimately, apoptosis in rapidly dividing cancer cells.[1][2]
Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is as a precursor for cytotoxic agents.
Synthesis of Bendamustine Analogues
While not a direct precursor in the most common synthesis routes of Bendamustine, its structural analogue, 4-{5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}butyric acid, highlights the importance of the 4-[Bis(2-chloroethyl)amino]phenyl moiety in this class of drugs.[6][7] The synthesis of bendamustine typically involves the construction of the benzimidazole ring system first, followed by the introduction of the bis(2-hydroxyethyl)amino group and subsequent chlorination. The benzaldehyde functionalized version can be used to synthesize various analogues and derivatives for structure-activity relationship (SAR) studies.
Schiff Base Derivatives as Potential Anticancer Agents
Condensation of this compound with various primary amines yields Schiff bases. These derivatives have been investigated for their potential as anticancer agents, where the imine bond can be designed to be hydrolytically labile, releasing the cytotoxic nitrogen mustard payload within the tumor microenvironment.
Metal Complexes with Biological Activity
Schiff base ligands derived from this compound can be used to form metal complexes, for instance with Nickel(II).[8] These complexes have shown potential as antibacterial and anticancer agents, where the metal center can modulate the biological activity and physicochemical properties of the ligand.
Experimental Protocols
Protocol 1: Synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
p-Fluorobenzaldehyde or p-Chlorobenzaldehyde
-
Diethanolamine
-
Catalyst (e.g., a phase transfer catalyst)
-
Solvent (optional, e.g., Toluene)
-
Aqueous acid (for pH adjustment)
-
Extraction solvent (e.g., Ethyl acetate)
Procedure:
-
In a reaction vessel, combine p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine (molar ratio of 1:1.6 to 1:4).[9]
-
Add a catalyst if required. The reaction can be performed with or without a solvent.
-
Heat the reaction mixture to 100-170 °C for 12-48 hours.[9]
-
After the reaction is complete, cool the mixture and adjust the pH to 6.5-7.5 with an aqueous acid solution to neutralize any remaining diethanolamine.[9]
-
Extract the product with an organic solvent such as ethyl acetate (3-4 times) at a temperature of 70-100 °C.[9]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent by distillation.
-
The crude product can be purified by recrystallization from a suitable solvent to yield 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde.
Protocol 2: Chlorination of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde to yield this compound
Materials:
-
4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde
-
Thionyl chloride (SOCl₂) or other chlorinating agent (e.g., POCl₃)
-
Anhydrous solvent (e.g., Chloroform, Dichloromethane)
Procedure:
-
Dissolve 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde in an anhydrous solvent like chloroform in a round-bottom flask.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled solution while stirring. Maintain the temperature between 0-5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, the mixture can be carefully poured into crushed ice to quench the excess thionyl chloride.
-
The product, this compound, can then be extracted with an organic solvent, washed, dried, and purified, typically by column chromatography or recrystallization.
Protocol 3: Synthesis of a Schiff Base Derivative (Thiosemicarbazone)
This protocol describes the condensation reaction of this compound with a thiosemicarbazide.
Materials:
-
This compound
-
4-Ethylthiosemicarbazide
-
Ethanol
-
Hydrochloric acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
In a separate flask, dissolve 4-ethylthiosemicarbazide in ethanol.
-
Add the 4-ethylthiosemicarbazide solution to the this compound solution.
-
Add a catalytic amount of hydrochloric acid.
-
Reflux the reaction mixture for approximately 2 hours.
-
Cool the mixture to room temperature. A yellow precipitate of the thiosemicarbazone should form.
-
Filter the precipitate and wash it with cold ethanol followed by ether.
-
The crude product can be recrystallized from a small amount of ethanol to obtain pure crystals.
Quantitative Data
| Product | Starting Materials | Reaction Type | Solvent | Yield | Purity | Reference |
| 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde | p-Fluorobenzaldehyde, Diethanolamine | Nucleophilic Aromatic Substitution | Toluene | 35.1% | 99.1% (HPLC) | [9] |
| p-[N,N-bis(2-chloroethyl) amino] benzaldehyde- 4-ethyl thiosemicarbazone | p-[N,N-bis(2-chloroethyl)amino] benzaldehyde, 4-ethylthiosemicarbazide | Condensation | Ethanol | 62% | N/A | |
| Ni(CEAB-4-ETSC)₂ Complex | NiCl₂·6H₂O, p-[N,N-bis(2-chloroethyl) amino] benzaldehyde- 4-ethyl thiosemicarbazone | Complexation | Ethanol | 50% | N/A |
Signaling Pathways and Mechanism of Action
The primary mechanism of action for pharmaceuticals derived from this compound is through DNA alkylation. The nitrogen mustard group is a bifunctional alkylating agent, meaning it can form covalent bonds with two different nucleophilic sites.
Caption: DNA Alkylation Mechanism of Nitrogen Mustard Agents.
This process leads to the formation of mono-adducts and, more critically, inter- and intrastrand DNA cross-links.[3] These cross-links are particularly cytotoxic as they physically block DNA replication and transcription.
The cellular response to this extensive DNA damage often involves the activation of the p53 tumor suppressor protein.[2] p53 can initiate a cascade of events leading to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis (programmed cell death).[2] In the context of cancer therapy, the goal is to induce overwhelming DNA damage in cancer cells, pushing them towards apoptosis.
Experimental Workflows
Caption: General Synthesis Workflow.
The diagram above illustrates a general workflow for the synthesis and derivatization of this compound. The process begins with the synthesis of the dihydroxy precursor, followed by a chlorination step. The resulting aldehyde can then be used to create a variety of derivatives, such as Schiff bases, which can be further complexed with metals.
Conclusion
This compound is a versatile and highly valuable building block in the synthesis of pharmaceutical compounds, especially those with anticancer activity. Its dual reactivity allows for the introduction of a potent DNA alkylating moiety into a wide range of molecular scaffolds. The protocols and application notes provided herein offer a foundation for researchers to explore the synthesis of novel therapeutic agents based on this important intermediate. Careful handling and adherence to safety protocols are paramount when working with this and related nitrogen mustard compounds.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jetir.org [jetir.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP2760842B1 - An improved process for the preparation of bendamustine hydrochloride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. CN102731327A - Preparation method of 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde - Google Patents [patents.google.com]
Application of 4-[Bis(2-chloroethyl)amino]benzaldehyde as an Alkylating Agent: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional organic compound featuring a benzaldehyde moiety substituted with a nitrogen mustard group.[1][2][3] This structural arrangement confers upon it the properties of an alkylating agent, making it a molecule of significant interest in medicinal chemistry and drug development, particularly in the synthesis of potential anticancer agents.[1][4] The presence of the reactive bis(2-chloroethyl)amino group allows for the alkylation of nucleophilic sites in biological macromolecules, most notably DNA, leading to cytotoxic effects.[2][5] The aldehyde functionality provides a versatile handle for chemical modification, enabling the synthesis of a wide array of derivatives, such as Schiff bases, with potentially enhanced or targeted biological activities.[4][6][7]
This document provides detailed application notes and experimental protocols for the use of this compound as an alkylating agent in research and drug development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1208-03-3 | [2][3] |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [2][3] |
| Molecular Weight | 246.13 g/mol | [2] |
| Appearance | Pale yellow to light brown solid | [1] |
| Melting Point | 86-90 °C | |
| Solubility | Soluble in organic solvents (e.g., chloroform, dichloromethane, ethanol); limited solubility in water. | [1][2] |
Mechanism of Action: DNA Alkylation and Cellular Response
The primary mechanism of action of this compound and its derivatives as cytotoxic agents involves the alkylation of DNA. The nitrogen mustard moiety undergoes intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA bases, primarily the N7 position of guanine.[2][5] As a bifunctional alkylating agent, the compound can react a second time, leading to the formation of interstrand or intrastrand cross-links in the DNA.[5][8]
These DNA lesions, particularly interstrand cross-links, are highly cytotoxic as they block DNA replication and transcription.[5] The cellular response to this DNA damage is complex and involves the activation of cell cycle checkpoints and DNA repair pathways. If the damage is extensive and cannot be repaired, the cell is directed towards apoptosis (programmed cell death), often through the p53 signaling pathway.[9][10]
Signaling Pathway: DNA Damage Response to Alkylating Agents
The following diagram illustrates the cellular response to DNA damage induced by a nitrogen mustard alkylating agent.
Caption: DNA damage response pathway initiated by an alkylating agent.
Applications and Experimental Protocols
Synthesis of Schiff Base Derivatives
The aldehyde group of this compound serves as a convenient point for derivatization, most commonly through the formation of Schiff bases (imines) by condensation with primary amines.[6][7][11] This allows for the modulation of the compound's physicochemical properties and biological activity.
Protocol: General Synthesis of a Schiff Base Derivative
This protocol describes a general method for the synthesis of a Schiff base from this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline, substituted aniline, amino acid ester)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring plate and stir bar
-
Beaker
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol with stirring.
-
In a separate beaker, dissolve 1 to 1.1 equivalents of the primary amine in absolute ethanol.
-
Add the amine solution to the aldehyde solution in the round-bottom flask.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, the product may be induced to crystallize by cooling the flask in an ice bath or by partial evaporation of the solvent.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Dry the purified Schiff base derivative under vacuum.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The formation of the Schiff base is typically confirmed by the appearance of a characteristic C=N stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.[6]
In Vitro Cytotoxicity Assessment
The cytotoxic potential of this compound and its derivatives against cancer cell lines can be evaluated using various cell viability assays, such as the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound or its derivative, dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
Prepare serial dilutions of the test compound in culture medium. The final concentrations should typically range from micromolar to millimolar levels. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells.
-
Incubate the plates for a further 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plates for 15-20 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).
Quantitative Cytotoxicity Data
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Azo-Schiff Base Derivative (4a) | HeLa | 120.0 | [4] |
| Azo-Schiff Base Derivative (4a) | MCF-7 | 140.8 | [4] |
| Cu(II) Chloro-Complex of N-S Donor Schiff Base (1) | HeLa | 1.27 | [11] |
| Cu(II) Chloro-Complex of N-S Donor Schiff Base (2) | HeLa | 4.13 | [11] |
| Cu(II) Chloro-Complex of N-S Donor Schiff Base (3) | HeLa | 3.92 | [11] |
DNA Damage Analysis
The ability of this compound to induce DNA damage can be assessed by detecting the formation of DNA adducts. The ³²P-postlabeling assay is a highly sensitive method for this purpose.
Protocol: ³²P-Postlabeling Assay for DNA Adducts
This protocol provides a general overview of the ³²P-postlabeling technique.
Materials:
-
DNA extracted from cells treated with the alkylating agent
-
Micrococcal nuclease and spleen phosphodiesterase
-
Nuclease P1
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., polyethyleneimine-cellulose)
-
TLC developing solvents
-
Phosphorimager or autoradiography film
Procedure:
-
DNA Digestion: Digest the DNA sample (typically 5-10 µg) to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides by treating the digest with nuclease P1, which dephosphorylates normal nucleotides but not the bulky adducted nucleotides.
-
³²P-Labeling: Label the 5'-hydroxyl group of the enriched adducted nucleotides with ³²P by incubating with T4 polynucleotide kinase and [γ-³²P]ATP.
-
Chromatographic Separation: Separate the ³²P-labeled adducted nucleotides by multidimensional thin-layer chromatography (TLC). This typically involves developing the TLC plate in several different solvent systems in different dimensions to achieve high resolution.
-
Detection and Quantification: Detect the separated adducts using a phosphorimager or by autoradiography. Quantify the amount of each adduct by measuring the radioactivity and comparing it to standards.
Experimental Workflow: From Synthesis to Biological Evaluation
The following diagram outlines a typical workflow for the synthesis and evaluation of derivatives of this compound.
Caption: A typical experimental workflow for synthesizing and evaluating derivatives.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential anticancer activity. Its bifunctional nature, combining a reactive alkylating group with a versatile aldehyde handle, allows for the creation of a diverse library of derivatives. The protocols and information provided in this document offer a framework for researchers to explore the synthesis, cytotoxicity, and mechanism of action of compounds derived from this promising scaffold. Further investigation into the structure-activity relationships of these derivatives will be crucial for the development of more effective and selective anticancer agents.
References
- 1. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 3. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 4. ias.ac.in [ias.ac.in]
- 5. ias.ac.in [ias.ac.in]
- 6. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - International Journal of Molecular and Cellular Medicine IJMCM [ijmcmed.org]
- 8. journalajacr.com [journalajacr.com]
- 9. jocpr.com [jocpr.com]
- 10. journals.irapa.org [journals.irapa.org]
- 11. DNA binding, cleavage and cytotoxicity studies of three mononuclear Cu(II) chloro-complexes containing N-S donor Schiff base ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-[Bis(2-chloroethyl)amino]benzaldehyde and Their Evaluation as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 4-[Bis(2-chloroethyl)amino]benzaldehyde, a nitrogen mustard derivative, are a class of compounds that have garnered significant interest in the field of medicinal chemistry, particularly in the development of novel anticancer agents. The rationale behind their synthesis lies in the combination of two key pharmacophores: the alkylating nitrogen mustard moiety, known for its cytotoxic properties, and the azomethine (-CH=N-) group of the Schiff base, which can modulate the compound's biological activity, solubility, and targeting capabilities. This application note provides detailed protocols for the synthesis of these Schiff bases and summarizes their potential applications in cancer research, supported by available cytotoxicity data.
The nitrogen mustard group can induce cell death by alkylating DNA, forming inter- and intra-strand cross-links, which ultimately inhibits DNA replication and transcription. The formation of a Schiff base by reacting the aldehyde group with various primary amines allows for the introduction of diverse substituents. This chemical modification can influence the compound's lipophilicity, electronic properties, and steric hindrance, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Researchers have explored the synthesis of various derivatives to optimize their therapeutic index, aiming for enhanced cytotoxicity towards cancer cells while minimizing toxicity to normal tissues.
Applications in Drug Development and Research
Schiff bases of this compound are primarily investigated as potential anticancer agents . The covalent modification of biological macromolecules by the nitrogen mustard group is a key mechanism of their antitumor activity. The diverse structures of the amine component of the Schiff base allow for the exploration of structure-activity relationships (SAR), aiding in the design of more potent and selective drug candidates.
Key research applications include:
-
Prodrug Design: The Schiff base linkage can be designed to be stable under physiological conditions but susceptible to cleavage within the tumor microenvironment (e.g., lower pH or presence of specific enzymes), leading to the targeted release of the active cytotoxic agent.
-
Modulation of Cytotoxicity: The nature of the substituent on the amine part of the Schiff base can significantly influence the compound's cytotoxicity. Electron-donating or withdrawing groups can alter the reactivity of the nitrogen mustard, while bulky groups can affect its ability to interact with target molecules.
-
Development of Novel Therapeutic Leads: The synthesis and screening of libraries of these Schiff bases can lead to the identification of novel compounds with unique mechanisms of action or improved activity against drug-resistant cancer cell lines.
Experimental Protocols
The following are generalized protocols for the synthesis of Schiff bases from this compound. It is recommended to consult specific literature for reaction optimization based on the chosen primary amine.
Protocol 1: General Synthesis of Schiff Bases via Conventional Heating
This protocol describes a standard method for the condensation of this compound with a primary amine using conventional heating under reflux.
Materials:
-
This compound
-
Appropriate primary amine (e.g., substituted aniline)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 to 1.1 equivalents of the desired primary amine.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 2-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of this compound
This protocol outlines the synthesis of the starting material, this compound, which is a crucial precursor.
Materials:
-
N,N-Bis(2-hydroxyethyl)aniline
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Dropping funnel
-
Stirring apparatus
-
Beaker
-
Crushed ice
Procedure:
-
In a flask equipped with a stirring apparatus and a dropping funnel, place N,N-Bis(2-hydroxyethyl)aniline.
-
Cool the flask in an ice bath.
-
Add phosphorus oxychloride dropwise to the cooled and stirred N,N-Bis(2-hydroxyethyl)aniline.
-
After the addition is complete, add N,N-Dimethylformamide (DMF) dropwise while maintaining the low temperature.
-
Continue stirring the reaction mixture in the ice bath for a specified time, followed by stirring at room temperature to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the precipitated solid by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent.
Data Presentation
The cytotoxic activity of Schiff bases derived from this compound has been evaluated against various cancer cell lines. The following table summarizes representative data, with cytotoxicity typically reported as the 50% inhibitory concentration (IC₅₀).
| Schiff Base Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |
| N-(4-(bis(2-chloroethyl)amino)benzylidene)-4-methoxyaniline | HeLa | 1.5 | Journal of Medicinal Chemistry, 1972, 15(11), 1196-7 |
| N-(4-(bis(2-chloroethyl)amino)benzylidene)-4-chloroaniline | HeLa | 2.0 | Journal of Medicinal Chemistry, 1972, 15(11), 1196-7 |
| N-(4-(bis(2-chloroethyl)amino)benzylidene)-4-methylaniline | HeLa | 3.0 | Journal of Medicinal Chemistry, 1972, 15(11), 1196-7 |
| N-(4-(bis(2-chloroethyl)amino)benzylidene)aniline | HeLa | 5.0 | Journal of Medicinal Chemistry, 1972, 15(11), 1196-7 |
Note: The IC₅₀ values are indicative of the concentration of the compound required to inhibit the growth of 50% of the cancer cells in vitro. Lower IC₅₀ values indicate higher cytotoxic potency.
Visualization of Synthesis and Workflow
The following diagrams illustrate the general synthetic pathway for the Schiff bases and a typical experimental workflow for their synthesis and evaluation.
Application Notes and Protocols: 4-[Bis(2-chloroethyl)amino]benzaldehyde as a Precursor for Nitrogen Mustard Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of nitrogen mustard derivatives using 4-[Bis(2-chloroethyl)amino]benzaldehyde as a key precursor. The protocols detailed below are intended to serve as a guide for the development of novel cytotoxic agents for cancer research and drug discovery.
Introduction
This compound is a bifunctional molecule that incorporates the cytotoxic bis(2-chloroethyl)amino moiety, characteristic of nitrogen mustards, with a reactive aldehyde group. This aldehyde functionality allows for straightforward chemical modification, making it an ideal starting material for the synthesis of a diverse range of derivatives, including Schiff bases and phosphoramidates. These derivatives are investigated for their potential to act as prodrugs or as agents with enhanced selectivity and reduced toxicity compared to traditional nitrogen mustards. The primary mechanism of action of nitrogen mustards involves the alkylation of DNA, leading to the formation of DNA cross-links, which ultimately triggers apoptosis in rapidly dividing cancer cells.
Synthesis of Nitrogen Mustard Derivatives
Synthesis of Schiff Base Derivatives
Schiff bases are readily synthesized through the condensation reaction of the aldehyde group of this compound with various primary amines. This reaction creates an imine or azomethine group (-C=N-), which can influence the compound's biological activity and pharmacokinetic properties.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent, such as absolute ethanol or methanol, in a round-bottom flask.
-
Addition of Amine: To this solution, add a stoichiometric equivalent (or a slight excess) of the desired primary amine.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The Schiff base product will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum. If necessary, the product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods such as FT-IR, ¹H NMR, and mass spectrometry.
Synthesis of Phosphoramidate Derivatives
Phosphoramidate derivatives can be synthesized to modify the properties of the nitrogen mustard moiety. The synthesis typically involves the reaction of a phosphorodichloridate with an amine.
Experimental Protocol: General Synthesis of Phosphoramidate Mustards
-
Preparation of Phosphorodichloridate: In a three-necked flask equipped with a dropping funnel and a condenser, react phosphorus oxychloride with an appropriate alcohol or phenol in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., diethyl ether) at low temperature (-78 °C to 0 °C) to generate the corresponding phosphorodichloridate.
-
Reaction with Amine: The phosphorodichloridate is then reacted with N,N-bis(2-chloroethyl)amine hydrochloride in the presence of a base like triethylamine in a dry solvent such as dichloromethane.
-
Work-up: The reaction mixture is typically stirred overnight at room temperature. The precipitated triethylamine hydrochloride is removed by filtration. The filtrate is then washed with dilute acid (e.g., 1 M HCl) and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure to yield the crude phosphoramidate mustard, which can be purified by column chromatography or vacuum distillation.
-
Characterization: The structure of the final product is confirmed by spectroscopic analysis (³¹P NMR, ¹H NMR, ¹³C NMR).
Biological Evaluation Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized nitrogen mustard derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Detection (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compounds for the desired time.
-
Fixation: Wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
DAPI Staining: Wash with PBS and stain the cells with DAPI solution (1 µg/mL in PBS) for 5 minutes in the dark.
-
Microscopy: Wash with PBS and mount the coverslips on microscope slides. Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.
DNA Damage Assessment (Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells after treatment with the nitrogen mustard derivatives and resuspend in low melting point agarose.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving behind the nucleoids.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer (pH > 13) to unwind the DNA and then apply an electric field.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).
-
Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The migration of DNA from the nucleus (the comet tail) is indicative of DNA damage. Quantify the extent of DNA damage by measuring the length and intensity of the comet tail.
Data Presentation
The following tables summarize the cytotoxic activity of various nitrogen mustard derivatives.
Table 1: In Vitro Cytotoxicity (IC50) of Nitrogen Mustard Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| NM-SB-1 | Schiff Base | A549 (Lung) | 13.1 ± 2.7 | [2] |
| NM-SB-2 | Schiff Base | NCI-H460 (Lung) | 14.2 ± 3.3 | [2] |
| NM-BF-1 | Boron-containing | Bel-7402 (Liver) | 0.2 | [3] |
| NM-BF-2 | Boron-containing | Bel-7402/5-FU resistant | 0.84 | [3] |
| NM-EV-1 | Evodiamine Hybrid | HL-60 (Leukemia) | 0.50 | [3] |
| NM-EV-2 | Evodiamine Hybrid | THP-1 (Leukemia) | 4.05 | [3] |
| NM-EV-3 | Evodiamine Hybrid | HepG2 (Liver) | 17.04 | [3] |
Note: The specific structures of the tested compounds can be found in the cited references. This table provides a representative sample of reported activities.
Visualizations
Diagram 1: General Synthesis of Schiff Base Derivatives
Caption: Synthetic workflow for Schiff base derivatives.
Diagram 2: Mechanism of Action of Nitrogen Mustards
Caption: DNA alkylation and apoptosis induction by nitrogen mustards.
Diagram 3: Experimental Workflow for Cytotoxicity and Apoptosis Assays
Caption: Workflow for biological evaluation of derivatives.
References
Application Notes and Protocols for Metal Complexes of 4-[Bis(2-chloroethyl)amino]benzaldehyde in Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal complexes incorporating the 4-[Bis(2-chloroethyl)amino]benzaldehyde moiety are a promising class of compounds with significant potential in various biological applications, particularly in anticancer and antimicrobial chemotherapy. The core structure combines the cytotoxic activity of the nitrogen mustard group, a well-known DNA alkylating agent, with the versatile coordination chemistry of a Schiff base ligand derived from the benzaldehyde. This unique combination allows for the development of novel therapeutic agents with potentially enhanced efficacy, selectivity, and reduced side effects compared to the individual components.
The nitrogen mustard group, 4-[Bis(2-chloroethyl)amino]-, induces cellular damage primarily through the formation of covalent DNA adducts, leading to interstrand and intrastrand cross-links.[1][2][3] This disruption of DNA replication and transcription triggers cell cycle arrest and apoptosis.[1][2] The formation of metal complexes can modulate the reactivity and bioavailability of the nitrogen mustard, potentially leading to more targeted delivery to cancer cells or microbial pathogens. Furthermore, the choice of the metal ion and the co-ligand (e.g., thiosemicarbazone) can introduce additional mechanisms of action, such as the inhibition of key enzymes like ribonucleotide reductase or the generation of reactive oxygen species (ROS).[4][5]
These application notes provide an overview of the synthesis, biological activities, and potential mechanisms of action of metal complexes derived from this compound. Detailed experimental protocols for the synthesis of a representative Schiff base ligand and its metal complexes, as well as for the evaluation of their anticancer and antimicrobial properties, are also presented.
I. Synthesis of Schiff Base Ligand and Metal Complexes
The synthesis of metal complexes of this compound typically involves a two-step process: first, the synthesis of a Schiff base ligand by condensation of the aldehyde with a suitable amine (e.g., thiosemicarbazide), followed by the complexation of the ligand with a metal salt.
Protocol 1: Synthesis of this compound Thiosemicarbazone (L)
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Reflux apparatus
-
Buchner funnel and filter paper
Procedure:
-
Dissolve this compound (1 mmol) in 20 mL of warm ethanol in a round-bottom flask.
-
In a separate beaker, dissolve thiosemicarbazide (1 mmol) in 20 mL of warm ethanol.
-
Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.
-
Add a few drops of glacial acetic acid to the reaction mixture as a catalyst.
-
Reflux the mixture for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The precipitated solid product (the Schiff base ligand, L) is collected by filtration using a Buchner funnel.
-
Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Dry the purified ligand in a desiccator over anhydrous CaCl₂.
-
Characterize the synthesized ligand using techniques such as FT-IR, ¹H NMR, and mass spectrometry.
Protocol 2: General Synthesis of Metal(II) Complexes of (L)
Materials:
-
Synthesized Schiff base ligand (L)
-
Metal(II) chloride salts (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
Ethanol or Methanol
-
Reflux apparatus
-
Magnetic stirrer
Procedure:
-
Dissolve the Schiff base ligand (L) (2 mmol) in 30 mL of hot ethanol in a round-bottom flask.
-
In a separate beaker, dissolve the respective metal(II) chloride salt (1 mmol) in 20 mL of ethanol.
-
Add the metal salt solution dropwise to the hot ligand solution with continuous stirring.
-
The molar ratio of ligand to metal is typically 2:1.
-
Reflux the reaction mixture for 4-6 hours.
-
A colored precipitate of the metal complex will form.
-
Allow the mixture to cool, and then collect the solid complex by filtration.
-
Wash the complex with ethanol and then diethyl ether.
-
Dry the final product in a vacuum desiccator.
-
Characterize the synthesized metal complexes using elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and molar conductance.
II. Biological Applications and Activity
Metal complexes of this compound Schiff bases have shown promising anticancer and antimicrobial activities.
Anticancer Activity
The anticancer potential of these complexes stems from the combined action of the DNA alkylating nitrogen mustard and the cytotoxic properties of the metal-thiosemicarbazone moiety. These complexes have demonstrated significant cytotoxicity against various cancer cell lines.[4]
Table 1: Representative Anticancer Activity Data of Thiosemicarbazone Metal Complexes
| Complex | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Nickel(II) Complex of a Thiosemicarbazone | A549 (Lung Carcinoma) | 4.97 - 6.44 | [6] |
| Platinum(II) Complex of a Thiosemicarbazone | NCI-H460 (Lung Cancer) | 2.8 - 9.6 | [4] |
| Ruthenium(II) Complex of a Thiosemicarbazone | A549 (Lung Carcinoma) | 11.5 | [4] |
| Gallium(III) Complex of a Thiosemicarbazone | A549 (Lung Carcinoma) | 0.46 - 1.41 | [6] |
Note: The data presented are for structurally related thiosemicarbazone complexes and serve as a reference for the potential activity of complexes derived from this compound.
Protocol 3: Evaluation of In Vitro Anticancer Activity (MTT Assay)
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized metal complexes
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the metal complexes in DMSO.
-
Treat the cells with various concentrations of the complexes (e.g., 0.1, 1, 10, 50, 100 µM) in fresh medium. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity
The presence of the thiosemicarbazone moiety in the metal complexes is known to contribute to their antimicrobial properties. A nickel(II) complex with p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-methyl thiosemicarbazone has been reported to possess antibacterial activity.[7] In general, metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[8]
Table 2: Representative Antimicrobial Activity Data of Thiosemicarbazone Metal Complexes
| Complex | Microorganism | MIC (µg/mL) | Reference |
| Copper(II) Complex of a Thiosemicarbazone | E. coli | < 0.5 | [9] |
| Copper(II) Complex of a Thiosemicarbazone | S. aureus | < 0.5 | [9] |
| Zinc(II) Complex of a Thiosemicarbazone | C. albicans | - | [9] |
| Silver(I) Complex of an NHC ligand | MRSA | 3.13 - 20 | [10] |
Note: MIC (Minimum Inhibitory Concentration) values are from studies on similar thiosemicarbazone or other relevant metal complexes and indicate potential activity.
Protocol 4: Evaluation of Antibacterial Activity (Broth Microdilution Method)
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized metal complexes
-
DMSO
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the metal complexes in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Mechanism of Action and Signaling Pathways
The biological activity of these metal complexes is likely multifactorial, involving the mechanisms of both the nitrogen mustard and the metal-thiosemicarbazone components.
Nitrogen Mustard-Induced DNA Damage Pathway: The bis(2-chloroethyl)amino group is a classic alkylating agent that forms a highly reactive aziridinium ion, which then attacks nucleophilic sites on DNA, primarily the N7 position of guanine.[11] This leads to the formation of monoadducts and, more importantly, interstrand and intrastrand cross-links, which block DNA replication and transcription.[1][2] This DNA damage activates the DNA Damage Response (DDR) pathway, leading to the activation of kinases such as ATM and ATR, which in turn phosphorylate downstream targets like p53 and CHK1/CHK2, ultimately resulting in cell cycle arrest and apoptosis.[1][2][3]
Caption: Nitrogen Mustard DNA Damage Pathway.
Thiosemicarbazone-Metal Complex Mediated Cytotoxicity: Thiosemicarbazone metal complexes can exert their biological effects through various mechanisms, including:
-
Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis, and its inhibition leads to the depletion of deoxynucleotide pools, thereby halting cell proliferation.[5]
-
Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, leading to oxidative stress, damage to cellular components (lipids, proteins, DNA), and ultimately cell death.[12]
-
Interaction with Other Biomolecules: These complexes can also interact with other proteins and enzymes within the cell, disrupting their function.
References
- 1. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in thiosemicarbazone metal complexes as anti-lung cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Complexes of 3dn Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in thiosemicarbazone metal complexes as anti-lung cancer agents [frontiersin.org]
- 7. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 8. ijmrsti.com [ijmrsti.com]
- 9. mdpi.com [mdpi.com]
- 10. Evaluation of metal-based antimicrobial compounds for the treatment of bacterial pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Antimicrobial Agents Based on Metal Complexes: Present Situation and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-[Bis(2-chloroethyl)amino]benzaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-chloroethyl)amino]benzaldehyde is a versatile bifunctional organic compound featuring a benzaldehyde moiety and a nitrogen mustard group.[1] This unique structure allows it to serve as a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents. The aldehyde functional group is amenable to a variety of classical organic reactions, enabling the construction of diverse molecular scaffolds. The nitrogen mustard component, a potent alkylating agent, imparts cytotoxic properties to its derivatives, making it a key precursor in the synthesis of anticancer agents.[1] These derivatives often function by forming covalent bonds with biological macromolecules such as DNA, leading to the disruption of cellular processes and inducing cell death. This document provides detailed application notes and experimental protocols for the use of this compound in several key organic transformations.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃Cl₂NO | N/A |
| Molecular Weight | 246.13 g/mol | N/A |
| Appearance | Pale yellow solid | N/A |
| Melting Point | 88-90 °C | N/A |
| Solubility | Soluble in organic solvents such as ethanol, methanol, and dichloromethane. | N/A |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate safety measures in a well-ventilated fume hood. It is crucial to wear personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, please consult the material safety data sheet (MSDS).
Applications in Organic Synthesis
The reactivity of the aldehyde group in this compound allows for its participation in a range of condensation and olefination reactions. These reactions are instrumental in synthesizing a variety of derivatives with potential biological activities.
Claisen-Schmidt Condensation for Chalcone Synthesis
Chalcones, characterized by an α,β-unsaturated ketone core, are a class of compounds known for their wide range of biological activities, including anticancer properties. The Claisen-Schmidt condensation of this compound with various acetophenones provides a straightforward route to novel chalcone derivatives.
A solution of this compound (1.0 eq) and 3-methoxyacetophenone (1.0 eq) in ethanol is prepared. To this solution, an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide, is added dropwise at room temperature. The reaction mixture is stirred for a specified period until the reaction is complete, which can be monitored by thin-layer chromatography (TLC). The resulting solid product is then collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol to afford the desired chalcone.
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time | Yield |
| This compound | 3-Methoxyacetophenone | NaOH | Ethanol | 4-6 h | High |
The synthesized chalcone, (E)-3-(4-(Bis(2-chloroethyl)amino)phenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, has demonstrated significant anticancer activity. It has been shown to inhibit tumor invasion and migration in triple-negative breast cancer (TNBC) by inducing cell cycle arrest and promoting apoptosis.[2]
| Cell Line (TNBC) | IC₅₀ (µM) | Reference |
| MDA-MB-231 | 3.94 - 9.22 | [2] |
| Hs578T | 3.94 - 9.22 | [2] |
| BT-549 | 3.94 - 9.22 | [2] |
Schiff Base Formation
The condensation of this compound with primary amines leads to the formation of Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and have been investigated for their own biological activities.
An equimolar mixture of this compound and a primary amine is dissolved in a suitable solvent, such as ethanol or methanol. A catalytic amount of glacial acetic acid is often added to facilitate the reaction. The mixture is then refluxed for several hours. Upon cooling, the Schiff base product often precipitates out of the solution and can be isolated by filtration and purified by recrystallization.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Condition |
| This compound | Primary Amine (e.g., Aniline) | Glacial Acetic Acid | Ethanol | Reflux |
Knoevenagel Condensation
The Knoevenagel condensation provides a method for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is particularly useful for synthesizing α,β-unsaturated compounds.
This compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) are dissolved in a suitable solvent like ethanol or toluene. A catalytic amount of a weak base, such as piperidine or pyridine, is added to the mixture. The reaction is typically heated to reflux and monitored by TLC. After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Condition |
| This compound | Active Methylene Compound | Piperidine | Ethanol | Reflux |
Wittig Reaction
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. It involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to produce an alkene with high regioselectivity.
A phosphorus ylide is prepared in situ by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere. To this ylide solution, this compound, dissolved in the same solvent, is added dropwise at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete. The product is isolated by quenching the reaction with water, followed by extraction with an organic solvent and purification by column chromatography.
| Reactant 1 | Wittig Reagent | Base | Solvent | Reaction Condition |
| This compound | Phosphonium Ylide | n-BuLi | THF | -78 °C to RT |
Mechanism of Action and Biological Signaling
The derivatives of this compound, particularly those retaining the nitrogen mustard moiety, primarily exert their cytotoxic effects through DNA alkylation. The bis(2-chloroethyl)amino group can form a highly reactive aziridinium ion intermediate, which then alkylates nucleophilic sites on DNA bases, most commonly the N7 position of guanine. This can lead to the formation of monoadducts and, more importantly, inter- and intra-strand cross-links in the DNA. These cross-links inhibit DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).
The induction of apoptosis by these compounds can proceed through various signaling pathways. DNA damage can activate checkpoint kinases such as ATM and ATR, which in turn phosphorylate and activate p53. The tumor suppressor protein p53 can then induce the expression of pro-apoptotic proteins like Bax and Puma, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade.
Caption: DNA alkylation and apoptosis induction pathway of this compound derivatives.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, offering a gateway to a wide array of potentially bioactive molecules. The protocols outlined in these application notes provide a foundation for researchers to explore the synthesis of novel chalcones, Schiff bases, and other derivatives. The inherent cytotoxic nature of the nitrogen mustard moiety makes this compound a particularly attractive starting material for the development of new anticancer therapeutics. Further investigation into the specific biological targets and mechanisms of action of its derivatives will continue to be a promising area of research in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Functionalization of 4-[Bis(2-chloroethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the chemical modification of 4-[Bis(2-chloroethyl)amino]benzaldehyde, a versatile bifunctional molecule. This compound incorporates a reactive aldehyde group and a nitrogen mustard moiety, making it a valuable starting material for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined below cover key functionalization reactions, including the formation of Schiff bases and hydrazones, metal complexation, and the oxidation and reduction of the aldehyde group.
I. Condensation Reactions: Synthesis of Schiff Bases and Hydrazones
The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines and hydrazine derivatives to form Schiff bases and hydrazones, respectively. These reactions are typically carried out in alcoholic solvents and may be catalyzed by a small amount of acid.
Protocol 1: Synthesis of a Thiosemicarbazone Derivative
This protocol describes the synthesis of p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-ethylthiosemicarbazone, a hydrazone derivative.
Materials:
-
This compound
-
4-Ethylthiosemicarbazide
-
Ethanol
-
Hydrochloric acid (35%)
-
Ether
-
Round bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Filtration apparatus
Procedure:
-
In a 250 mL round bottom flask, combine this compound (1 equivalent) and 4-ethylthiosemicarbazide (1 equivalent) in ethanol (e.g., 20 mL of each).
-
Add a catalytic amount of hydrochloric acid (e.g., 0.5 mL of 35% HCl).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
After the reaction is complete, cool the mixture to room temperature. A yellow precipitate should form.
-
Collect the precipitate by filtration and wash it with ethanol, followed by ether.
-
Recrystallize the crude product from a minimal amount of ethanol to obtain pure, shiny yellow crystals.
Data Presentation:
| Product | Yield |
| p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-ethylthiosemicarbazone | 62% |
Characterization data for a similar p-[N,N-bis(2-chloroethyl)amino]benzaldehyde thiosemicarbazone includes IR bands at 3302 and 3140 cm⁻¹ (–NH–), 1604 cm⁻¹ (C=N), and 1180 cm⁻¹ (C=S), with a mass spectrum signal at m/z 319.[1]
II. Metal Complexation
Schiff base and hydrazone derivatives of this compound, with their nitrogen and other heteroatom donor sites, are excellent ligands for the formation of metal complexes.
Protocol 2: Synthesis of a Nickel(II) Complex
This protocol details the synthesis of a Nickel(II) complex using the thiosemicarbazone ligand prepared in Protocol 1.
Materials:
-
p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-ethylthiosemicarbazone (from Protocol 1)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
-
Dimethyl sulfoxide (DMSO) for crystallization
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-ethylthiosemicarbazone (2 equivalents) and NiCl₂·6H₂O (1 equivalent) in ethanol.
-
Stir the mixture at room temperature for approximately 4 hours.
-
Allow the mixture to stand overnight, during which a dark brown crystalline product will separate out.
-
Collect the product by filtration, wash with cold ethanol, and dry.
-
For X-ray quality crystals, the product can be recrystallized by slow evaporation from a DMSO solution.
Data Presentation:
| Product | Yield |
| Ni(p-[N,N-bis(2-chloroethyl)amino]benzaldehyde-4-ethylthiosemicarbazone)₂ | 50% |
The resulting complex is a square planar Ni(II) complex where the thiosemicarbazone ligand coordinates to the nickel ion.
III. Functional Group Transformations of the Aldehyde Moiety
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for functionalization.
Protocol 3: Reduction of the Aldehyde to a Primary Alcohol
This protocol describes the reduction of the aldehyde group to a primary alcohol using sodium borohydride.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dichloromethane or Ethyl acetate for extraction
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in methanol or ethanol in a round bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1-1.2 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.
-
Remove the alcohol solvent under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the primary alcohol.
Data Presentation:
| Reactant | Product | Reagent | Typical Yield |
| This compound | 4-[Bis(2-chloroethyl)amino]benzyl alcohol | NaBH₄ | High |
Note: Yields for this specific substrate are not detailed in the searched literature, but reductions of aldehydes with NaBH₄ are generally high-yielding.
Protocol 4: Oxidation of the Aldehyde to a Carboxylic Acid
This protocol outlines a general procedure for the oxidation of an aldehyde to a carboxylic acid. A common and mild oxidizing agent for this transformation is potassium permanganate under basic conditions.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
-
Ice bath
-
Beaker or flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent like a mixture of t-butanol and water.
-
Add an aqueous solution of sodium hydroxide (e.g., 1 M).
-
Cool the mixture in an ice bath and slowly add a solution of potassium permanganate (approximately 1 equivalent) in water with vigorous stirring. The purple color of the permanganate will disappear as it reacts.
-
After the addition is complete, stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a small amount of sodium bisulfite to destroy any excess permanganate, resulting in the formation of a brown manganese dioxide precipitate.
-
Filter the mixture to remove the manganese dioxide.
-
Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
Data Presentation:
| Reactant | Product | Reagent | Typical Yield |
| This compound | 4-[Bis(2-chloroethyl)amino]benzoic acid | KMnO₄ | Moderate to High |
Note: Specific yield for this reaction on the target molecule was not found in the search results; yields can vary depending on the reaction conditions.
IV. Visualizing the Functionalization Pathways
The following diagrams illustrate the experimental workflow and the potential functionalization routes for this compound.
Caption: General experimental workflow for the functionalization of this compound.
Caption: Key functionalization pathways of this compound.
References
Application Notes and Protocols for Cytotoxicity Assays of 4-[Bis(2-chloroethyl)amino]benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[Bis(2-chloroethyl)amino]benzaldehyde is a versatile chemical intermediate belonging to the nitrogen mustard family of alkylating agents. Its derivatives have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The cytotoxic effects of these compounds are primarily attributed to the bis(2-chloroethyl)amino moiety, which can alkylate DNA, leading to interstrand cross-linking, cell cycle arrest, and ultimately, apoptosis. The aldehyde group at the para position serves as a convenient handle for synthesizing a variety of derivatives, including Schiff bases, hydrazones, and thiosemicarbazones, allowing for the modulation of their physicochemical and pharmacological properties.
This document provides detailed application notes and protocols for conducting cytotoxicity assays on derivatives of this compound. It includes a summary of reported cytotoxicity data, comprehensive protocols for common cytotoxicity assays (MTT and SRB), and a diagrammatic representation of the putative signaling pathway leading to apoptosis.
Data Presentation: Cytotoxicity of this compound Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various derivatives of this compound against a panel of human cancer cell lines.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Thiosemicarbazones | This compound thiosemicarbazone | Human leukaemia (MV4-11) | 2.17-4.26 µg/ml | [1] |
| Hydrazones | 4-Methoxysalicylaldehyde-4-[Bis(2-chloroethyl)amino]benzoylhydrazone | Chronic Myeloid Leukemia (K-562) | 0.03 | [2] |
| 4-Methoxysalicylaldehyde-4-[Bis(2-chloroethyl)amino]benzoylhydrazone | Acute Myeloid Leukemia (HL-60) | 0.04 | [2] | |
| 4-Methoxysalicylaldehyde-4-[Bis(2-chloroethyl)amino]benzoylhydrazone | Breast Adenocarcinoma (MCF-7) | 0.23 | [2] | |
| Schiff Bases | 5-chloro-2-((4-[Bis(2-chloroethyl)amino]benzylidene)amino)benzoic acid | Tongue Squamous Cell Carcinoma (TSCCF) | 446.68 µg/mL | [3] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
96-well tissue culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Derivatives of this compound
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
References
Application Notes and Protocols for Studying DNA Interstrand Cross-links
For Researchers, Scientists, and Drug Development Professionals
Introduction to DNA Interstrand Cross-links (ICLs)
DNA interstrand cross-links (ICLs) are highly cytotoxic lesions characterized by a covalent bond between opposite strands of the DNA double helix. These lesions are induced by a variety of endogenous and exogenous agents, including chemotherapeutic drugs like cisplatin and mitomycin C. By preventing the separation of DNA strands, ICLs pose a formidable block to essential cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1] The potent cytotoxic nature of ICLs makes them a focal point in cancer therapy and drug development.[2][3] Understanding the mechanisms of ICL formation, repair, and the cellular responses they trigger is crucial for developing more effective and targeted cancer treatments.
Key Applications in Research and Drug Development
-
Efficacy and Potency Assessment: Quantifying the formation of ICLs at different drug concentrations allows for the determination of a compound's efficacy and potency in inducing this critical form of DNA damage.
-
Pharmacodynamics and Repair Kinetics: Studying the rate of ICL repair provides insights into the pharmacodynamics of a drug and the cellular mechanisms of resistance. Cells with enhanced DNA repair capacity may exhibit resistance to ICL-inducing agents.[4][5]
-
Mechanism of Action Studies: Investigating the signaling pathways activated in response to ICLs, such as the Fanconi Anemia (FA) pathway, helps to elucidate the drug's mechanism of action and potential pathways for therapeutic intervention.
-
Development of Novel Therapeutics: Screening new chemical entities for their ability to induce ICLs is a key step in the discovery of novel anticancer agents.
-
Biomarker Discovery: Identifying factors that influence ICL repair can lead to the discovery of biomarkers for predicting patient response to ICL-inducing chemotherapies.
Data Presentation: Quantitative Analysis of ICL-Inducing Agents
The following tables summarize quantitative data from various studies on the effects of cisplatin and mitomycin C, two widely used ICL-inducing agents.
Table 1: Dose-Dependent Formation of DNA Interstrand Cross-links. This table illustrates the dose-dependent increase in ICL formation, measured by the modified alkaline comet assay, following treatment with cisplatin. The decrease in tail moment is indicative of an increase in ICLs.
| Cisplatin Concentration (µM) | Cell Line | % Decrease in Tail Moment (Mean ± SD) | Reference |
| 10 | HeLa | 15 ± 2.5 | [6] |
| 25 | HeLa | 28 ± 3.1 | [6] |
| 50 | HeLa | 45 ± 4.2 | [6] |
| 100 | HeLa | 62 ± 5.0 | [6] |
| 200 | MCF-7 | ~40 | [7] |
Table 2: Time-Course of ICL Repair. This table shows the kinetics of ICL repair in ovarian cancer cells following treatment with cisplatin. The percentage of ICLs remaining is calculated based on the comet assay tail moment.
| Time After Treatment (hours) | Cell Line | % ICLs Remaining (Approximate) | Reference |
| 9 | Ovarian Cancer Cells (Patient 1) | 45 | [8] |
| 24 | Ovarian Cancer Cells (Patient 1) | <5 | [8] |
| 48 | Ovarian Cancer Cells (Patient 1) | 0 | [8] |
| 9 | Ovarian Cancer Cells (Patient 8) | 45 | [8] |
| 24 | Ovarian Cancer Cells (Patient 8) | >90 | [8] |
| 48 | Ovarian Cancer Cells (Patient 8) | ~80 | [8] |
Table 3: Cytotoxicity of ICL-Inducing Agents. This table presents the half-maximal inhibitory concentration (IC50) values for cisplatin and mitomycin C in various cancer cell lines, indicating their cytotoxic potential.
| Drug | Cell Line | IC50 (µM) | Reference |
| Cisplatin | A2780 (ovarian) | 2.5 | [9] |
| Cisplatin | A2780cis (cisplatin-resistant ovarian) | 20 | [9] |
| Cisplatin | HeLa (cervical) | ~5-15 (varies significantly between studies) | [10] |
| Cisplatin | MCF-7 (breast) | ~10-30 (varies significantly between studies) | [10] |
| Mitomycin C | FaDu (head and neck) | 0.02 | [11] |
| Mitomycin C | CAL27 (head and neck) | 0.015 | [11] |
Table 4: Apoptosis Induction by Cisplatin. This table quantifies the percentage of apoptotic cells, as determined by Annexin V/PI staining and flow cytometry, following cisplatin treatment.
| Cisplatin Concentration (µM) | Cell Line | % Apoptotic Cells (Early + Late) | Reference |
| 10 | A2780/CP (cisplatin-resistant ovarian) | 7.09 | [12] |
| 20 | A2780/CP (cisplatin-resistant ovarian) | 10.41 | [12] |
| 0.5 mg/kg (in vivo) | Ehrlich Ascites Carcinoma | ~5 | [13] |
| 25 mg/kg (in vivo, with EDTA) | Ehrlich Ascites Carcinoma | 14 | [13] |
Experimental Protocols
Modified Alkaline Comet Assay for ICL Detection
This protocol is adapted from established methods for detecting ICLs at the single-cell level. The principle lies in the fact that ICLs reduce the migration of DNA fragments in an electric field. To measure ICLs, a known amount of DNA strand breaks is introduced by ionizing radiation, and the retardation of DNA migration compared to irradiated control cells is quantified.
Materials:
-
Frosted microscope slides
-
Normal melting point (NMP) agarose
-
Low melting point (LMP) agarose
-
Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl (pH 10), 1% Triton X-100 (add fresh)
-
Alkaline electrophoresis buffer: 300 mM NaOH, 1 mM EDTA (pH > 13)
-
Neutralization buffer: 0.4 M Tris-HCl (pH 7.5)
-
DNA staining solution (e.g., SYBR Green I or propidium iodide)
-
Cell culture medium, PBS
-
ICL-inducing agent (e.g., cisplatin, mitomycin C)
-
Source of ionizing radiation (X-ray or gamma-ray)
-
Horizontal gel electrophoresis tank
-
Power supply
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of the ICL-inducing agent for the desired duration. Include a vehicle-treated control.
-
Wash cells with PBS and harvest by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Resuspend cells in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
-
Irradiation:
-
Place cell suspensions on ice and irradiate with a fixed dose of ionizing radiation (e.g., 5-10 Gy). This step introduces a known number of single-strand breaks. Non-irradiated controls should also be prepared.
-
-
Slide Preparation:
-
Prepare a 1% NMP agarose solution in water and coat frosted microscope slides with a thin layer. Let them air dry.
-
Melt 1% LMP agarose in PBS and maintain at 37°C.
-
Mix 10 µL of cell suspension (approx. 1,000 cells) with 90 µL of LMP agarose.
-
Quickly pipette the cell/agarose mixture onto the pre-coated slide and cover with a coverslip.
-
Solidify the agarose by placing the slides at 4°C for 10 minutes.
-
-
Lysis:
-
Gently remove the coverslips and immerse the slides in ice-cold lysis solution.
-
Incubate at 4°C for at least 1 hour (or overnight).
-
-
Alkaline Unwinding and Electrophoresis:
-
Gently remove slides from the lysis solution and place them in a horizontal electrophoresis tank.
-
Fill the tank with freshly prepared, cold alkaline electrophoresis buffer until the slides are covered.
-
Let the DNA unwind in the alkaline buffer for 20-40 minutes at 4°C.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and ~300 mA for 20-30 minutes at 4°C.
-
-
Neutralization and Staining:
-
After electrophoresis, gently remove the slides and wash them three times with neutralization buffer for 5 minutes each.
-
Stain the DNA by adding a drop of staining solution to each slide.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using comet scoring software. The tail moment (product of tail length and the fraction of DNA in the tail) is a common metric.
-
The degree of ICL formation is determined by the reduction in the tail moment of drug-treated, irradiated cells compared to cells that were only irradiated.
-
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of the ICL-inducing agent for the desired time (e.g., 24, 48, or 72 hours). Include untreated controls.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration to determine the IC50 value.[14]
Clonogenic Survival Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of its reproductive integrity after treatment with a cytotoxic agent.
Materials:
-
6-well plates
-
Cell culture medium, PBS, Trypsin-EDTA
-
Crystal violet staining solution (0.5% crystal violet in methanol)
Procedure:
-
Cell Seeding: Seed a known number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach.
-
Drug Treatment: Treat the cells with different concentrations of the ICL-inducing agent for a specific duration.
-
Colony Formation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 7-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with crystal violet solution.
-
Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group. Plot the surviving fraction against the drug concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[11]
Materials:
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the ICL-inducing agent for the desired time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-Annexin V and PI according to the manufacturer's protocol and incubate in the dark.[6][9]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[12]
Mandatory Visualizations
Fanconi Anemia (FA) Pathway for ICL Repair
The Fanconi Anemia pathway is a major DNA repair pathway responsible for resolving ICLs. It involves a cascade of proteins that recognize the lesion, incise the DNA, and coordinate with other repair pathways like homologous recombination and translesion synthesis.
References
- 1. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased gene-specific repair of cisplatin interstrand cross-links in cisplatin-resistant human ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formation of DNA interstrand cross-links as a marker of Mitomycin C bioreductive activation and chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Repair Kinetics of Genomic Interstrand DNA Cross-Links: Evidence for DNA Double-Strand Break-Dependent Activation of the Fanconi Anemia/BRCA Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced repair of DNA interstrand crosslinking in ovarian cancer cells from patients following treatment with platinum-based chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving the yield of 4-[Bis(2-chloroethyl)amino]benzaldehyde synthesis
Welcome to the Technical Support Center for the synthesis of 4-[Bis(2-chloroethyl)amino]benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for improving reaction yields and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a bifunctional organic compound with the chemical formula C₁₁H₁₃Cl₂NO.[1][2] It features a benzaldehyde core with a nitrogen mustard group at the para-position.[3] It typically appears as a pale yellow to light brown solid.[4] The compound is soluble in organic solvents like chloroform and dichloromethane but has limited solubility in water.[3][4] It is stable under standard lab conditions but can degrade with prolonged exposure to moisture, light, or high temperatures.[3][4]
Q2: What is the primary method for synthesizing this compound?
A2: The most common and effective method for its synthesis is the Vilsmeier-Haack reaction.[5][6] This reaction involves the formylation of an electron-rich aromatic compound, in this case, N,N-bis(2-chloroethyl)aniline, using a specialized reagent.[6][7]
Q3: What are the key reagents and general mechanism of the Vilsmeier-Haack synthesis for this compound?
A3: The key reagents are N,N-bis(2-chloroethyl)aniline (the substrate), N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[5] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a chloroiminium salt, which is the active electrophile.[6][7]
-
Electrophilic Aromatic Substitution: The electron-rich N,N-bis(2-chloroethyl)aniline attacks the Vilsmeier reagent. The resulting iminium ion is then hydrolyzed during the workup phase to yield the final aldehyde product.[6][7]
Q4: How should the final product, this compound, be stored?
A4: To maintain its stability and purity, the compound should be stored in a cool, dry, and dark place.[4] For long-term storage, it is recommended to keep it under an inert atmosphere, such as argon, at room temperature or refrigerated (2-8°C).[8][9]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Q1: My reaction yield is consistently low. What are the likely causes and solutions?
A1: Low yield is a common problem that can be attributed to several factors:
-
Improper Temperature Control: The initial formation of the Vilsmeier reagent is exothermic and should be controlled by cooling, typically with an ice bath.[10] During the formylation step, excessive heat can lead to product degradation and the formation of side products. Maintain the recommended reaction temperature strictly.
-
Presence of Moisture: The Vilsmeier reagent is highly sensitive to moisture, which can quench the reaction. The chloroethyl groups on the substrate and product can also undergo hydrolysis.[11] Ensure all glassware is oven-dried and use anhydrous reagents and solvents.
-
Suboptimal Reagent Stoichiometry: The molar ratios of the reactants are critical. An excess of the Vilsmeier reagent is often used to drive the reaction to completion. Experiment with different ratios to find the optimal conditions for your setup. For a related synthesis, molar ratios of the aromatic compound to the amine were optimal between 1:1.6 and 1:4.[3]
-
Inefficient Workup: During neutralization of the reaction mixture with a base (e.g., sodium acetate solution), it is crucial to keep the temperature low to prevent the formation of colored impurities.[10] Product can also be lost during extraction if the incorrect solvent or an insufficient volume is used.
Q2: The product obtained is a dark oil or tar, not the expected yellow solid. What happened?
A2: The formation of a dark, non-crystalline product often points to side reactions or impurities.
-
Overheating: High temperatures, especially during the reflux or solvent removal stages, can cause polymerization or degradation of the product, leading to tar formation.[10]
-
Impure Starting Materials: Using old or impure N,N-bis(2-chloroethyl)aniline can introduce contaminants that interfere with the reaction and purification.
-
Incorrect Workup pH: The pH during the workup is critical. If the solution becomes too hot or the pH is not controlled during neutralization, stable greenish-blue dyestuffs can form, which are very difficult to remove.[10]
Q3: How can I detect and minimize impurities in my final product?
A3: Impurity management is key to obtaining a high-quality product.
-
Common Impurities: The most likely impurities are unreacted starting material, hydrolyzed byproducts (containing hydroxyethyl groups instead of chloroethyl groups), and piperazine derivatives formed via intramolecular cyclization of the nitrogen mustard moiety.[11]
-
Detection Methods: High-Performance Liquid Chromatography (HPLC) is ideal for assessing purity. ¹H NMR and Mass Spectrometry (MS) can be used to confirm the structure and identify unknown impurities.[11]
-
Minimization Strategies:
Data Presentation
The tables below summarize key quantitative parameters for the Vilsmeier-Haack reaction.
Table 1: Reagent and Solvent Parameters
| Parameter | Value/Type | Rationale & Citation |
|---|---|---|
| Substrate | N,N-Bis(2-chloroethyl)aniline | An electron-rich arene suitable for electrophilic substitution.[7] |
| Formylating Reagents | POCl₃ / DMF | Standard reagents for generating the Vilsmeier reagent.[5] |
| Substrate:Reagent Ratio | 1:1.6 to 1:4 (Substrate:Amine) | An excess of the formylating agent can improve yield.[3] |
| Solvents | DMF (as reagent/solvent), Chloroform, Toluene, o-Dichlorobenzene | An excess of DMF can serve as the solvent. Other inert solvents can also be used.[5] |
Table 2: Reaction Condition Parameters
| Parameter | Temperature | Duration | Rationale & Citation |
|---|---|---|---|
| Vilsmeier Reagent Formation | 0-10°C (Ice Bath) | 30-60 min | The reaction is exothermic and requires cooling for controlled formation.[10] |
| Formylation Reaction | 60-100°C | 2-4 hours | Heating is typically required, but excessive temperatures can degrade the product.[5][10] |
| Workup/Neutralization | < 20°C | N/A | Keeping the temperature low during neutralization is critical to prevent impurity formation.[10] |
Experimental Protocols
Representative Protocol: Vilsmeier-Haack Synthesis of this compound
This protocol is a representative procedure based on the well-documented Vilsmeier-Haack reaction of analogous aniline derivatives.[7][10] Researchers should perform their own optimizations.
Materials:
-
N,N-Bis(2-chloroethyl)aniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Saturated Sodium Acetate Solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Crushed Ice
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked, round-bottomed flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 molar equivalents). Cool the flask in an ice bath to 0-5°C. Add POCl₃ (1.1 molar equivalents) dropwise from the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the mixture for an additional 30 minutes at this temperature.
-
Formylation Reaction: Dissolve N,N-bis(2-chloroethyl)aniline (1 molar equivalent) in a minimal amount of anhydrous DMF or another suitable solvent like o-dichlorobenzene.[5] Add this solution dropwise to the freshly prepared Vilsmeier reagent. After the addition is complete, remove the ice bath and heat the reaction mixture to 70-90°C. Maintain this temperature with stirring for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Hydrolysis: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly and carefully over a large volume of crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic aqueous solution by slowly adding a saturated solution of sodium acetate. Monitor the pH with indicator paper and adjust to pH 6-7. It is critical to keep the solution cold with additional ice during this step to prevent the formation of colored byproducts.[10] The product should precipitate as a solid.
-
Isolation: Collect the crude solid by vacuum filtration and wash it thoroughly with cold water. If the product does not precipitate or is oily, extract the aqueous mixture multiple times with dichloromethane or ethyl acetate.
-
Purification:
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.[3]
-
-
Drying: Dry the purified yellow solid under vacuum to obtain the final product. Store appropriately.[4]
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 3. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 4. CAS 1208-03-3: this compound [cymitquimica.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. benchchem.com [benchchem.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. calpaclab.com [calpaclab.com]
- 9. 1208-03-3|4-(Bis(2-chloroethyl)amino)benzaldehyde|BLD Pharm [bldpharm.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
preventing degradation of 4-[Bis(2-chloroethyl)amino]benzaldehyde in experiments
Welcome to the technical support center for 4-[Bis(2-chloroethyl)amino]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary uses?
A1: this compound, also known as benzaldehyde mustard, is a bifunctional organic compound. It features a benzaldehyde group and a nitrogen mustard moiety.[1] This structure allows it to be a valuable intermediate in the synthesis of pharmaceuticals, particularly as an alkylating agent in the development of anticancer therapies.[1] The aldehyde group can be used in reactions like condensation to form hydrazones or Schiff bases, while the bis(2-chloroethyl)amino group provides its alkylating capabilities.[1]
Q2: What are the main causes of degradation for this compound?
A2: The primary cause of degradation for this compound is hydrolysis of the chloroethyl groups. This is accelerated by the presence of moisture.[2] The compound is also sensitive to prolonged exposure to high temperatures and light.[2]
Q3: How should I properly store this compound?
A3: To ensure stability, it is recommended to store the compound in a cool, dry, and dark place.[2] For long-term storage, it should be kept under an inert atmosphere, such as argon, to minimize contact with moisture and air.[3]
Q4: What are the primary degradation products I should be aware of?
A4: The main degradation pathway is the hydrolysis of the chloroethyl groups. This results in the replacement of the chlorine atoms with hydroxyl groups, forming the corresponding di-hydroxyethyl derivative, 4-[Bis(2-hydroxyethyl)amino]benzaldehyde.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the aldehyde group (e.g., in Schiff base formation) | Degradation of the starting material. | Ensure the compound has been stored properly. It is advisable to use a fresh batch or test the purity of the existing stock via techniques like NMR or HPLC before use. |
| Inappropriate solvent or catalyst. | Use anhydrous solvents to prevent hydrolysis of the chloroethyl groups. A mild acid catalyst, such as glacial acetic acid, can facilitate the reaction. | |
| Formation of unknown byproducts | Hydrolysis of the chloroethyl groups. | Conduct the reaction under strictly anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon). |
| Side reactions due to high temperatures. | Maintain the recommended reaction temperature and avoid localized overheating. | |
| Inconsistent experimental results | Gradual degradation of the stock solution. | Prepare fresh solutions of this compound for each experiment, especially if using protic or aqueous-containing solvents. |
| Light-induced degradation. | Protect the reaction mixture from light by using amber-colored glassware or by wrapping the reaction vessel in aluminum foil. |
Data on Stability
Table 1: pH-Dependent Hydrolysis of Aromatic Nitrogen Mustards (Chlorambucil as a model)
| pH | Relative Degradation Rate | Stability |
| < 5 | Decreased | More stable |
| 5 - 10 | Unaffected | Less stable |
This data is based on studies of chlorambucil and serves as an approximation for the behavior of this compound.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Synthesis
This protocol outlines the synthesis of a Schiff base using this compound and a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous ethanol
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve this compound in a minimal amount of anhydrous ethanol.
-
In a separate flask, dissolve an equimolar amount of the primary amine in anhydrous ethanol.
-
Slowly add the amine solution to the stirring solution of this compound at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution. If not, reduce the solvent volume using a rotary evaporator.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or vacuum oven.
Protocol 2: Monitoring Degradation by HPLC
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare samples under different experimental conditions (e.g., varying pH, temperature, or in the presence of water).
-
Inject the samples into the HPLC system at specified time intervals.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
Quantify the degradation by comparing the peak areas to a standard curve.
Visualizations
Degradation Pathway
The primary degradation pathway for this compound is the hydrolysis of the two chloroethyl groups.
Caption: Hydrolysis of this compound.
Experimental Workflow for Schiff Base Synthesis
The following diagram illustrates the key steps in the synthesis and purification of a Schiff base from this compound.
Caption: Workflow for Schiff Base Synthesis.
DNA Damage Response Signaling Pathway
As a DNA alkylating agent, this compound induces a cellular response to DNA damage.
Caption: DNA Damage and Cellular Response Pathway.
References
- 1. Reactome | Alkylating DNA damage induced by chemotherapeutic drugs [reactome.org]
- 2. DNA damage signaling in the cellular responses to mustard vesicants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pH-triggered dynamic erosive small molecule chlorambucil nano-prodrugs mediate robust oral chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in reactions with 4-[Bis(2-chloroethyl)amino]benzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[Bis(2-chloroethyl)amino]benzaldehyde. The information is designed to address common issues encountered during synthesis and subsequent reactions, ensuring smoother and more successful experimental outcomes.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes?
-
Answer: Low yields in reactions involving this compound can stem from several factors:
-
Hydrolysis of the Bis(2-chloroethyl)amino Group: This is a primary cause of low yield. The chloroethyl groups are susceptible to hydrolysis, especially in the presence of moisture or under non-acidic conditions.[1] This hydrolysis can lead to the formation of inactive hydroxyethyl byproducts.
-
Intramolecular Cyclization: The lone pair of electrons on the nitrogen atom can attack one of the chloroethyl groups, forming a highly reactive aziridinium ion.[1][2] This intermediate can then react with various nucleophiles, leading to unwanted side products and reducing the yield of the desired compound.
-
Poor Quality of Reagents: The purity of this compound and other reactants is crucial. Impurities can interfere with the reaction. The compound itself can degrade upon prolonged exposure to moisture or high temperatures.[3]
-
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, solvent, or pH can all negatively impact the yield. For instance, high temperatures can accelerate side reactions like polymerization and decomposition.[1][2]
-
-
Recommended Solutions:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents, and conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.[1][2]
-
Control pH: For reactions involving the bis(2-chloroethyl)amino moiety, maintaining a slightly acidic pH can help to protonate the nitrogen atom, reducing its nucleophilicity and suppressing intramolecular cyclization.[1]
-
Optimize Temperature: Maintain the recommended temperature for your specific reaction. Avoid excessive heat, which can promote side reactions.
-
Verify Reagent Quality: Use high-purity this compound and other starting materials. Store the benzaldehyde derivative in a cool, dry place, away from light.[4]
-
Issue 2: Formation of Undesired Side Products
-
Question: I am observing multiple spots on my TLC plate, indicating the presence of several side products. What are these impurities and how can I avoid them?
-
Answer: The formation of side products is a common challenge. The primary impurities include:
-
Hydroxyethyl Byproducts: As mentioned, these result from the hydrolysis of the chloroethyl groups.[1][2]
-
Polymeric Materials: The reactive aziridinium ion intermediate can react with other molecules of the starting material or product, leading to the formation of polymers.[1][2]
-
Products of Self-Condensation: Benzaldehydes, in general, can undergo self-condensation reactions, especially in the presence of certain catalysts or basic conditions.
-
-
Recommended Solutions:
-
Strict Moisture Control: The most effective way to prevent hydroxyethyl byproducts is to maintain strictly anhydrous conditions throughout the reaction and workup.[1][2]
-
Control Reactant Concentration: Using a lower concentration of reactants can reduce the likelihood of intermolecular reactions that lead to polymerization.[1]
-
Purification: If side products do form, purification by column chromatography or recrystallization is necessary to isolate the desired product.
-
Issue 3: Difficulty in Product Purification
-
Question: My crude product is an oil or is difficult to crystallize. How can I effectively purify it?
-
Answer: Purification challenges often arise from the presence of impurities that can interfere with crystallization or result in an oily product.
-
Presence of Impurities: Even small amounts of side products can hinder the crystallization of the desired compound.
-
Hygroscopic Nature: Some amine-containing compounds can be hygroscopic, absorbing moisture from the atmosphere and becoming oily.
-
-
Recommended Solutions:
-
Thorough Purification: Employ column chromatography to separate the desired product from impurities. A gradient elution might be necessary to achieve good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be very effective. It may be necessary to screen several solvents to find the optimal one.
-
Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent or absorbed moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance and solubility of this compound?
A1: It is typically a yellow solid or powder.[3] It is soluble in organic solvents like ethanol and dichloromethane but has limited solubility in water.[3][4]
Q2: How should I store this compound?
A2: It should be stored in a cool, dry place, away from light and moisture to prevent degradation.[4] Storing under an inert atmosphere, such as argon, is also recommended.[5]
Q3: What are the key reactive sites of this compound?
A3: This molecule has two primary reactive sites:
-
The Aldehyde Group: The carbonyl carbon is electrophilic and readily undergoes nucleophilic attack, making it suitable for reactions like condensation to form Schiff bases or Knoevenagel condensation.[1]
-
The Bis(2-chloroethyl)amino Group: This nitrogen mustard moiety is a potent alkylating agent. The chloroethyl groups can be displaced, leading to the alkylation of nucleophiles, most notably DNA.[1][6]
Q4: What types of reactions is this compound commonly used for?
A4: It is a versatile intermediate used in various reactions, including:
-
Condensation Reactions: To form Schiff bases (imines) by reacting with primary amines.[1]
-
Knoevenagel Condensation: Reaction with active methylene compounds.
-
Metal Complex Formation: The nitrogen and oxygen atoms can act as ligands to form complexes with metal ions.[3]
-
Synthesis of Heterocyclic Compounds: Serving as a building block for more complex molecules with potential biological activity.
Quantitative Data Summary
The following tables summarize quantitative data for common reactions involving benzaldehyde derivatives, providing a reference for expected outcomes under various conditions.
Table 1: Effect of Catalyst on Condensation Reaction Yield
| Catalyst | Amount of Catalyst | Reaction Time (min) | Yield (%) | Reference |
| Glacial Acetic Acid | 1-2 drops | Not specified | ~60 | [7] |
| Fe3O4@chitosan | Not specified | 2-60 | 80-99 | [8] |
| (N2H5)2SiF6 | 5 mg | Not specified | 91-98 | [9] |
| Agro-waste extract | 3 mL | Not specified | High | [10] |
| Amine-tethered Fe3O4@SiO2 | Not specified | 5-60 | 84-99 | [11] |
Table 2: Effect of Solvent on Reaction Yield in Condensation Reactions
| Solvent | Reaction Time | Yield (%) | Reference |
| Ethanol | 1-24 h | 86.9 - 97.5 | [12] |
| Apolar Aprotic Solvents | Not specified | Higher hemiaminal content | [13] |
| Dipolar Aprotic Solvents | Not specified | Higher Schiff base content | [13] |
| Solvent-free | Not specified | High | [8][10] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases
This protocol describes a general method for the condensation reaction between this compound and a primary amine.
-
Materials:
-
This compound
-
Primary amine (equimolar amount)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
-
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in a minimal amount of absolute ethanol.
-
In a separate beaker, dissolve an equimolar amount of the primary amine in absolute ethanol.
-
Slowly add the amine solution to the stirring solution of the benzaldehyde at room temperature.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting materials), allow the mixture to cool to room temperature.
-
The Schiff base product may precipitate out of the solution upon cooling. If not, reduce the solvent volume by rotary evaporation to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified product in a desiccator or under vacuum.
-
Protocol 2: General Procedure for the Synthesis of Metal Complexes
This protocol outlines a general method for the formation of metal complexes with Schiff bases derived from this compound.
-
Materials:
-
Schiff base ligand (derived from this compound)
-
Metal salt (e.g., Co(II), Ni(II), Cu(II) chloride or sulfate)
-
Ethanol or Methanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
-
Procedure:
-
Dissolve the Schiff base ligand in ethanol or methanol in a round-bottom flask.
-
In a separate beaker, dissolve the metal salt in the same solvent. The molar ratio of ligand to metal is typically 2:1.
-
Add the metal salt solution dropwise to the stirring solution of the ligand.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the formation of the complex, which may be indicated by a color change or precipitation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the precipitated metal complex by vacuum filtration.
-
Wash the complex with the solvent used for the reaction and then with a non-polar solvent like ether.
-
Dry the complex in a vacuum desiccator.
-
Signaling Pathway and Experimental Workflow Diagrams
Mechanism of Action: DNA Alkylation and Apoptosis Induction
Derivatives of this compound are potent DNA alkylating agents. The bis(2-chloroethyl)amino group forms a highly reactive aziridinium ion that can covalently bind to nucleophilic sites on DNA bases, particularly the N7 position of guanine.[14][15] This can lead to the formation of monoadducts and, upon a second alkylation event, interstrand or intrastrand cross-links.[1][6] These DNA lesions disrupt DNA replication and transcription, triggering cell cycle arrest and ultimately leading to programmed cell death (apoptosis).[6]
Caption: Mechanism of DNA alkylation by a this compound derivative.
The DNA damage caused by these agents activates complex signaling pathways within the cell, culminating in apoptosis. Key proteins such as p53 are activated in response to DNA damage, which in turn initiates a cascade of events involving the Bcl-2 family of proteins and caspases, the executioners of apoptosis.[16][17]
Caption: Simplified signaling pathway of apoptosis induced by DNA damage.
Experimental Workflow: Troubleshooting Logic
When encountering issues in reactions with this compound, a systematic approach to troubleshooting is essential. The following workflow can help identify and resolve common problems.
Caption: Logical workflow for troubleshooting reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 4. CAS 1208-03-3: this compound [cymitquimica.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. mdpi.com [mdpi.com]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acgpubs.org [acgpubs.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Nitrogen mustard - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for 4-[Bis(2-chloroethyl)amino]benzaldehyde Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[Bis(2-chloroethyl)amino]benzaldehyde and its derivatives. The information is designed to address common issues encountered during synthesis, purification, and handling of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic strategies for this compound are:
-
Vilsmeier-Haack Reaction: This is a common method for the formylation of electron-rich aromatic compounds. In this case, N,N-bis(2-chloroethyl)aniline is treated with a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.[1][2]
-
Alkylation of p-aminobenzaldehyde derivatives: This approach involves the N-alkylation of a p-aminobenzaldehyde derivative with a suitable bis(2-chloroethyl)ating agent.
Q2: What are the common challenges and side reactions in the synthesis of this compound and its derivatives?
A2: Researchers may encounter several challenges, including:
-
Low product yields: This can be due to incomplete reactions, suboptimal reaction conditions, or degradation of the product.
-
Formation of impurities: The high reactivity of the bis(2-chloroethyl)amino group can lead to side reactions.
-
Hydrolysis: The chloroethyl groups are susceptible to hydrolysis, especially in the presence of water, leading to the formation of hydroxyethyl byproducts.[3]
-
Piperazine formation: Intermolecular cyclization of two molecules can form N,N'-bis(2-chloroethyl)piperazine as a byproduct, particularly at elevated temperatures.[3]
-
Thermal decomposition: Nitrogen mustards can undergo decomposition at high temperatures.[3]
-
Difficult purification: The physical properties of the derivatives, such as solubility and crystallinity, can make purification challenging.
Q3: How does the bis(2-chloroethyl)amino group impart biological activity to these molecules?
A3: The bis(2-chloroethyl)amino group is a nitrogen mustard functional group, which is a potent alkylating agent.[4] It can form a highly reactive aziridinium ion intermediate that alkylates nucleophilic sites in cellular macromolecules, most notably the N7 position of guanine in DNA.[4] This leads to the formation of DNA monoadducts and interstrand cross-links, which disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis (programmed cell death).[4][5] This cytotoxic activity is the basis for the use of nitrogen mustards in cancer chemotherapy.[4][5]
Q4: What safety precautions should be taken when handling this compound and its derivatives?
A4: this compound and its derivatives are nitrogen mustards and should be handled with extreme caution due to their potential toxicity and ability to alkylate biological molecules. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Troubleshooting Guides
Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor quality of reagents | Use fresh, anhydrous solvents and high-purity starting materials. Ensure reagents like POCl₃ have not decomposed due to moisture. |
| Incomplete reaction | Optimize reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Inefficient Vilsmeier reagent formation | Ensure the Vilsmeier reagent is formed completely before adding the substrate. This is typically done by stirring DMF and POCl₃ at a low temperature (e.g., 0°C) for a sufficient amount of time (e.g., 30-60 minutes). |
| Low reactivity of the aromatic substrate | The Vilsmeier-Haack reaction works best with electron-rich aromatic systems. If your substrate has strong electron-withdrawing groups, the reaction may be slow or fail. |
| Product loss during workup | The product may have some water solubility. Minimize the use of aqueous solutions during extraction and washing steps. Ensure the pH is appropriate to prevent the product from dissolving in the aqueous layer. |
Formation of Impurities
| Issue | Potential Cause | Recommended Solution |
| Presence of hydroxyethyl byproducts | Hydrolysis of the chloroethyl groups due to the presence of water. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Formation of N,N'-bis(2-chloroethyl)piperazine | Intermolecular cyclization favored by higher temperatures and prolonged reaction times. | Maintain strict temperature control and avoid unnecessarily long reaction times. Monitor the reaction and stop it once the starting material is consumed. |
| Dark brown or black reaction mixture | High reaction temperature leading to decomposition. | Control the exothermic reaction during the addition of reagents by using a dropping funnel and an ice bath. Maintain the recommended reaction temperature. |
| Presence of polymeric byproducts | High concentration of reactants or elevated temperatures. | Use a lower concentration of reactants (higher solvent volume) and maintain low to moderate temperatures. |
Data Presentation
Table 1: Optimization of Vilsmeier-Haack Reaction Conditions for a Representative N,N-bis(2-chloroethyl)aniline Derivative
| Entry | Solvent | Temperature (°C) | Equivalents of POCl₃ | Reaction Time (h) | Yield (%) |
| 1 | DMF | 60 | 1.5 | 12 | 45 |
| 2 | DMF | 80 | 1.5 | 12 | 65 |
| 3 | DMF | 100 | 1.5 | 12 | 58 (decomposition observed) |
| 4 | Dichloromethane | 40 | 2.0 | 24 | 55 |
| 5 | DMF | 80 | 2.0 | 12 | 78 |
| 6 | DMF | 80 | 2.5 | 12 | 85 |
| 7 | DMF | 80 | 3.0 | 12 | 82 |
Note: This table presents illustrative data based on general principles of reaction optimization for Vilsmeier-Haack reactions. Actual results may vary depending on the specific substrate and experimental setup.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
N,N-bis(2-chloroethyl)aniline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.5-2.5 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 5°C during the addition.
-
After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve N,N-bis(2-chloroethyl)aniline (1 equivalent) in a minimal amount of anhydrous DCM.
-
Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Mandatory Visualization
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Signaling Pathway: DNA Damage Responsedot
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. benchchem.com [benchchem.com]
- 3. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
challenges in handling and storing 4-[Bis(2-chloroethyl)amino]benzaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the challenges associated with handling and storing 4-[Bis(2-chloroethyl)amino]benzaldehyde.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Unexpected Color Change or Degradation of the Compound
-
Question: My solid this compound has changed color from yellow to a brownish hue. Is it still usable?
-
Answer: A color change often indicates degradation of the compound, potentially due to exposure to light, moisture, or elevated temperatures.[1][2] As a nitrogen mustard derivative, it can undergo hydrolysis or other chemical transformations under certain conditions.[2] It is recommended to use a fresh, pure sample for experiments where compound integrity is critical. To verify the purity of the discolored compound, techniques like melting point determination or chromatography can be employed.
-
Question: My solution of this compound in an organic solvent has turned cloudy or precipitated over time. What could be the cause?
-
Answer: Cloudiness or precipitation can be due to several factors:
-
Low Solubility: The compound has limited solubility in some organic solvents, and precipitation may occur if the concentration exceeds its solubility limit at a given temperature.
-
Degradation: The compound may be degrading, leading to the formation of insoluble byproducts. This can be accelerated by the presence of nucleophiles or water in the solvent.
-
Temperature Fluctuation: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of the solution.
It is advisable to prepare fresh solutions before use and store them protected from light and moisture.
-
Issue 2: Poor or Inconsistent Reaction Yields
-
Question: I am getting low yields in my reaction involving this compound. What are the possible reasons?
-
Answer: Low reaction yields can stem from the purity of the starting material, reaction conditions, and the inherent reactivity of the compound. As an alkylating agent, this compound is highly reactive.[3] The bis(2-chloroethyl)amino group can undergo intramolecular cyclization to form a reactive aziridinium ion, which can lead to side reactions and the formation of byproducts.[3] To optimize your reaction, consider the following:
-
Ensure the purity of your this compound.
-
Use anhydrous solvents to prevent hydrolysis of the chloroethyl groups.
-
Control the reaction temperature, as elevated temperatures can promote side reactions.
-
Consider the pH of the reaction mixture, as it can influence the stability and reactivity of the compound.
-
-
Question: My reaction results are not reproducible. What troubleshooting steps should I take?
-
Answer: Lack of reproducibility is often linked to the stability of the reagents and precise control over reaction parameters. For reactions with this compound, ensure:
-
Consistent quality and purity of the compound from batch to batch.
-
Strict control over reaction time, temperature, and stoichiometry.
-
The exclusion of atmospheric moisture and light from the reaction setup.
-
Consistent work-up and purification procedures.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and storage of this compound.
Handling
-
Question: What are the primary hazards associated with this compound?
-
Answer: this compound is a hazardous substance. It is classified as toxic if swallowed and causes severe skin burns and eye damage.[4] As a nitrogen mustard, it is a potent alkylating agent and should be handled with extreme caution.[3]
-
Question: What personal protective equipment (PPE) should I wear when handling this compound?
-
Answer: Appropriate PPE is crucial for safe handling. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles and a face shield.
-
Lab Coat: A lab coat to protect clothing.
-
Respiratory Protection: A suitable respirator should be used if handling the compound as a powder or if there is a risk of aerosol formation.[5]
-
-
Question: How should I handle a spill of this compound?
-
Answer: In case of a spill, evacuate the area and ensure adequate ventilation. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[6] Do not use combustible materials like paper towels to clean up spills of oxidizing materials that may be used for decontamination.
Storage
-
Question: What are the recommended storage conditions for this compound?
-
Answer: To maintain its stability, this compound should be stored in a cool, dry, and dark place.[1][2] It is often recommended to store it under an inert atmosphere, such as nitrogen, to prevent degradation from air and moisture.[7][8]
-
Question: What materials are incompatible with this compound?
-
Answer: As a benzaldehyde derivative and a nitrogen mustard, it is incompatible with strong oxidizing agents, strong bases, and metals.[7][8][9] Contact with these substances can lead to vigorous reactions and decomposition.
Decontamination and Disposal
-
Question: How can I decontaminate surfaces and glassware that have been in contact with this compound?
-
Answer: Decontamination of nitrogen mustards can be achieved using chemical degradation. Solutions of sodium hypochlorite (bleach) or potassium permanganate can be effective.[10][11] Studies have also shown that ferrate(VI) can rapidly degrade nitrogen mustards.[1][12][13][14] After chemical decontamination, surfaces should be thoroughly cleaned with soap and water.
-
Question: How should I dispose of waste containing this compound?
-
Answer: Waste containing this compound must be treated as hazardous waste. It should be disposed of in accordance with local, state, and federal regulations.[6][15] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[15]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [16][17] |
| Molecular Weight | 246.13 g/mol | [5] |
| Appearance | Pale yellow to light brown solid | [1][2] |
| Melting Point | 86-90 °C | [5] |
| Solubility | Soluble in organic solvents like chloroform and dichloromethane; limited solubility in water. | [1][2] |
Experimental Protocols
Protocol 1: Synthesis of a Hydrazone Derivative
This protocol is a general procedure for the synthesis of hydrazones from this compound and can be adapted based on the specific hydrazine used.
Materials:
-
This compound
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable volume of ethanol in a round-bottom flask.
-
Add the hydrazine derivative (1-1.2 equivalents) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The hydrazone product may precipitate out of the solution. If so, collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Synthesis of a Nickel(II) Complex
This protocol describes the synthesis of a Nickel(II) complex with a Schiff base derived from this compound.
Materials:
-
This compound
-
A suitable amine to form the Schiff base (e.g., 4-ethylthiosemicarbazide)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Ethanol
Procedure:
Part A: Synthesis of the Schiff Base Ligand
-
Reflux an ethanolic solution of this compound with the chosen amine (e.g., 4-ethylthiosemicarbazide) for approximately 2 hours.
-
Cool the mixture, which should result in the precipitation of the Schiff base ligand.
-
Filter the precipitate and wash it with ethanol.
-
The ligand can be further purified by recrystallization from ethanol.
Part B: Synthesis of the Nickel(II) Complex
-
Stir a mixture of the synthesized Schiff base ligand (2 equivalents) and NiCl₂·6H₂O (1 equivalent) in ethanol at room temperature for about 4 hours.
-
The resulting complex can be isolated by filtration and washed with ethanol.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Workflow for safe handling and disposal.
References
- 1. preprints.org [preprints.org]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 4. echemi.com [echemi.com]
- 5. 4- Bis-(2-chloroethyl)amino benzaldehyde 99 1208-03-3 [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.fr [fishersci.fr]
- 8. carlroth.com [carlroth.com]
- 9. fishersci.com [fishersci.com]
- 10. Efficiency of four solutions in removing 23 conventional antineoplastic drugs from contaminated surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. preprints.org [preprints.org]
- 15. kasturiaromatics.com [kasturiaromatics.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
managing side reactions of the aldehyde group in 4-[Bis(2-chloroethyl)amino]benzaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-[Bis(2-chloroethyl)amino]benzaldehyde. The focus is on managing common side reactions associated with the aldehyde functional group to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions of the aldehyde group in this compound?
A1: The aldehyde group in this compound is susceptible to several side reactions, including:
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, especially in the presence of oxidizing agents or air.
-
Reduction: The aldehyde can be reduced to the corresponding benzyl alcohol by various reducing agents.
-
Cannizzaro Reaction: Under strongly basic conditions, two molecules of the aldehyde can react to form the corresponding alcohol and carboxylic acid.
-
Unwanted Condensation Reactions: The aldehyde can react with nucleophiles, such as amines or compounds with active methylene groups, present in the reaction mixture, leading to the formation of imines, enamines, or other condensation products.[1]
-
Hydrolysis of the Chloroethyl Groups: The bis(2-chloroethyl)amino group is sensitive to hydrolysis, particularly under neutral or alkaline conditions, which can lead to the formation of hydroxyethyl byproducts.[2]
Q2: How does the reactivity of the aldehyde in this compound compare to other aldehydes?
A2: As an aromatic aldehyde, the aldehyde group in this compound is generally less reactive towards nucleophilic addition reactions compared to aliphatic aldehydes.[3][4][5] This is due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon.[6][7] However, it remains sufficiently reactive to undergo the common reactions of aldehydes.
Q3: What are the typical physical and chemical properties of this compound?
A3: this compound is typically a yellow solid.[1] It is soluble in organic solvents like ethanol and dichloromethane and has limited solubility in water.[1][8] It is stable under standard laboratory conditions but can degrade with prolonged exposure to moisture or extreme temperatures.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₃Cl₂NO | [9][10][11][12] |
| Molecular Weight | 246.13 g/mol | [1][9][10][11] |
| Melting Point | 86-90 °C | [11] |
| Appearance | Yellow solid or powder | [1] |
| CAS Number | 1208-03-3 | [8][9][10][11][12] |
Troubleshooting Guides
Issue 1: Unexpected Formation of a Carboxylic Acid
-
Symptom: Your reaction mixture or final product contains 4-[Bis(2-chloroethyl)amino]benzoic acid. This can be identified by techniques such as NMR, IR (disappearance of the aldehyde C-H stretch, appearance of a broad O-H stretch), or mass spectrometry.
-
Probable Cause: Oxidation of the aldehyde group. This can be caused by:
-
Presence of an oxidizing agent in your reagents.
-
Exposure of the reaction mixture to air for prolonged periods, especially at elevated temperatures or in the presence of a catalyst.
-
-
Recommended Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help prevent oxidation.
-
Purification: If oxidation has already occurred, the carboxylic acid byproduct can often be removed by column chromatography or by extraction with a basic aqueous solution (e.g., sodium bicarbonate solution) to convert the acid to its water-soluble salt.
-
Issue 2: Formation of an Alcohol Byproduct
-
Symptom: Your product is contaminated with 4-[Bis(2-chloroethyl)amino]benzyl alcohol.
-
Probable Cause: Unintended reduction of the aldehyde. This may be due to:
-
Use of a reducing agent that is not selective.
-
Contamination of reagents with reducing impurities.
-
Cannizzaro reaction if the reaction is performed under strongly basic conditions.
-
-
Recommended Solutions:
-
Choice of Reagents: Carefully select reagents to avoid unintended reducing agents.
-
pH Control: Avoid strongly basic conditions to prevent the Cannizzaro reaction. Maintain a neutral or slightly acidic pH if the rest of your molecule is stable under these conditions.
-
Purification: The alcohol byproduct can typically be separated from the aldehyde by column chromatography.
-
Issue 3: Low Yield Due to Unwanted Condensation Reactions
-
Symptom: The yield of your desired product is low, and you observe the formation of multiple byproducts.
-
Probable Cause: The aldehyde is reacting with other nucleophilic species in your reaction mixture.
-
Recommended Solution: Aldehyde Protection
-
If the aldehyde group is not the intended reaction site, it is advisable to protect it before carrying out other transformations. A common and effective method is the formation of an acetal.
-
Experimental Protocols
Protocol 1: Protection of the Aldehyde Group as a Diethyl Acetal
This protocol describes the protection of the aldehyde group in this compound by converting it to a diethyl acetal.
Materials:
-
This compound
-
Ethanol (absolute)
-
Triethyl orthoformate
-
Anhydrous p-toluenesulfonic acid (PTSA) or another acid catalyst
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add an excess of triethyl orthoformate (3-5 equivalents).
-
Add a catalytic amount of anhydrous p-toluenesulfonic acid (0.05-0.1 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC (thin-layer chromatography).
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude diethyl acetal.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Deprotection of the Diethyl Acetal
This protocol describes the deprotection of the diethyl acetal to regenerate the aldehyde.
Materials:
-
Protected this compound (diethyl acetal)
-
Acetone
-
Water
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the diethyl acetal in a mixture of acetone and water.
-
Add a catalytic amount of dilute hydrochloric acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acid with saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.
Visualizations
Caption: Workflow for the protection and deprotection of the aldehyde group.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aromatic aldehydes are less reactive than aliphatic class 12 chemistry CBSE [vedantu.com]
- 4. Aromatic aldehydes are less reactive than aliphatic aldehydes in nucl - askIITians [askiitians.com]
- 5. (A) Aromatic aldehydes are more reactive than aliphatic aldehydes.(R) Polarity of carbonyl group is more in benzaldehyde. [infinitylearn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. fiveable.me [fiveable.me]
- 8. CAS 1208-03-3: this compound [cymitquimica.com]
- 9. 4-Bis(2-chloroethyl)aminobenzaldehyde [webbook.nist.gov]
- 10. calpaclab.com [calpaclab.com]
- 11. 4- Bis-(2-chloroethyl)amino benzaldehyde 99 1208-03-3 [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
Technical Support Center: Optimization of Catalytic Conditions for 4-[Bis(2-chloroethyl)amino]benzaldehyde Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic reactions involving 4-[Bis(2-chloroethyl)amino]benzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: The aldehyde functional group of this compound is amenable to several catalytic reactions. The most common include:
-
Knoevenagel Condensation: A reaction between the aldehyde and an active methylene compound, typically catalyzed by a base.
-
Reductive Amination: The conversion of the aldehyde to an amine via an intermediate imine, using a reducing agent and sometimes a catalyst.[1][2]
-
Aldol Condensation: A reaction with an enol or enolate, which can be catalyzed by either an acid or a base.
-
Wittig Reaction: Reaction with a phosphorus ylide to form an alkene. While not always catalytic, optimization of conditions is still crucial.
Q2: What are the main challenges when working with this compound in catalytic reactions?
A2: The primary challenge is the reactivity of the bis(2-chloroethyl)amino (nitrogen mustard) group. This group is sensitive to heat, moisture, and certain catalytic conditions, which can lead to degradation of the starting material and formation of byproducts.[3][4] The nitrogen mustard moiety can form cyclic aziridinium ions, which are highly reactive electrophiles.[5] This can lead to side reactions with nucleophiles in the reaction mixture or even self-polymerization. Additionally, the nitrogen atom can potentially coordinate with and poison metal catalysts.
Q3: How does the stability of the nitrogen mustard group affect the choice of catalyst?
A3: The stability of the nitrogen mustard group is pH-dependent.[3]
-
Acidic Conditions: Strong acidic conditions should generally be avoided as they can promote the formation of the reactive aziridinium ion. If an acid catalyst is necessary, a mild Lewis acid might be preferable to a strong Brønsted acid.
-
Basic Conditions: While many reactions of aldehydes are base-catalyzed, strong bases can also promote side reactions of the nitrogen mustard group. Milder bases like ammonium acetate or weak amine bases are often preferred.[6]
-
Metal Catalysts: Transition metal catalysts should be used with caution. The lone pair of electrons on the nitrogen atom can coordinate to the metal center, potentially deactivating the catalyst. The choice of metal, ligand, and reaction conditions is critical to minimize this effect.
Q4: What are some "green" chemistry approaches for catalytic reactions with this compound?
A4: To improve the environmental footprint of these reactions, consider the following:
-
Solvent Choice: Using water or ethanol as a solvent when possible.[6]
-
Solvent-Free Conditions: Some reactions, like the Knoevenagel condensation, can be performed under solvent-free conditions, for example, by grinding the reactants with a solid catalyst.[6]
-
Heterogeneous Catalysts: Employing solid-supported or recyclable catalysts to simplify purification and reduce waste.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Degradation of Starting Material | The nitrogen mustard group is sensitive. Ensure the starting material is pure and has been stored correctly. Consider running the reaction at a lower temperature to minimize thermal decomposition.[4] |
| Inappropriate Catalyst | The catalyst may be too harsh, leading to decomposition. If using a strong acid or base, switch to a milder alternative (e.g., ammonium acetate instead of a strong inorganic base for Knoevenagel condensation).[6] |
| Catalyst Poisoning | If using a metal catalyst, the nitrogen atom may be coordinating with the metal center. Try increasing the catalyst loading or using a different metal/ligand combination. |
| Incomplete Reaction | The reaction may require a longer time or higher temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[6] |
| Unfavorable Solvent | Reactants may not be fully soluble in the chosen solvent. Ensure good solubility at the reaction temperature. Protic polar solvents like ethanol or aprotic polar solvents like DMF have been shown to be effective in similar reactions.[6] |
Issue 2: Formation of Multiple Products/Side Reactions
| Potential Cause | Recommended Solution |
| Self-Condensation of Aldehyde | If using a strong base, self-condensation of the aldehyde can occur. Use a weaker base to minimize this side reaction.[6] |
| Michael Addition | In Knoevenagel condensations, the product can sometimes react with another molecule of the active methylene compound. Use a 1:1 molar ratio of the aldehyde and the active methylene compound to reduce this possibility.[6] |
| Reactions involving the Nitrogen Mustard Group | The reactive aziridinium ion can be trapped by nucleophiles in the reaction mixture. Minimize the presence of water and other nucleophiles. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial. |
| Thermal Decomposition | High reaction temperatures can lead to the elimination of HCl from the nitrogen mustard moiety.[4] Optimize the reaction to proceed at the lowest possible temperature. |
Data Presentation: Optimization of Knoevenagel Condensation
The following table summarizes representative data for the optimization of the Knoevenagel condensation between this compound and malononitrile.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine (10) | Ethanol | Reflux | 6 | 75 |
| 2 | Ammonium Acetate (20) | Ethanol | Reflux | 8 | 85 |
| 3 | Glycine (15) | Water | 80 | 10 | 82 |
| 4 | Proline (10) | DMSO | 100 | 4 | 78 |
| 5 | KF-Alumina (25) | None (Grinding) | Room Temp | 0.5 | 92 |
| 6 | None | Ethanol | Reflux | 24 | <5 |
Note: This data is illustrative and serves as a guideline for optimization.
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Base Catalyst
-
To a round-bottom flask, add this compound (1.0 mmol), the active methylene compound (e.g., malononitrile, 1.0 mmol), and the chosen solvent (e.g., ethanol, 10 mL).
-
Add the selected base catalyst (e.g., ammonium acetate, 0.2 mmol).
-
Stir the mixture at the desired temperature (e.g., reflux).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the desired amine (1.1 mmol) in an anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dichloroethane (DCE), 15 mL).
-
Stir the solution at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for optimizing catalytic reactions.
Caption: Potential reaction pathways and common side reactions.
References
stability of 4-[Bis(2-chloroethyl)amino]benzaldehyde in different buffer systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-[Bis(2-chloroethyl)amino]benzaldehyde in various buffer systems. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in aqueous buffer systems?
A1: The primary degradation pathway for this compound, an aromatic nitrogen mustard, in aqueous solutions is the hydrolysis of the two 2-chloroethyl side chains. This occurs via the formation of a highly reactive aziridinium ion intermediate, which is then attacked by water to form the mono- and subsequently the di-hydroxy derivatives: 4-[N-(2-chloroethyl)-N-(2-hydroxyethyl)amino]benzaldehyde and 4-[Bis(2-hydroxyethyl)amino]benzaldehyde, respectively. The aromatic ring makes this compound less reactive than aliphatic nitrogen mustards.[1][2][3]
Q2: How does pH affect the stability of this compound?
Q3: What is the expected stability of this compound in common laboratory buffers (e.g., phosphate, citrate, Tris)?
A3: While specific kinetic data is limited, the choice of buffer can influence stability. Nucleophilic buffer species can compete with water in reacting with the aziridinium intermediate, leading to the formation of buffer adducts. For instance, with phosphate buffers, there is a possibility of forming phosphate esters. Therefore, for baseline stability studies, non-nucleophilic buffers such as MES or HEPES at lower concentrations are recommended. When using phosphate buffers, be aware of the potential for additional degradation products.
Q4: How should I prepare and store stock solutions of this compound?
A4: Due to its limited stability in aqueous solutions, it is recommended to prepare stock solutions in a dry, water-miscible organic solvent such as DMSO or ethanol and store them at low temperatures (-20°C or -80°C). Aqueous working solutions should be prepared fresh before each experiment. Aromatic nitrogen mustards stored at -10°C have shown to retain activity for over ten weeks.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of parent compound in aqueous buffer. | The compound is inherently unstable in aqueous environments due to hydrolysis.[2][3][6] | Prepare aqueous solutions immediately before use. Minimize the time the compound is in an aqueous buffer. Consider using a co-solvent system if experimentally permissible. |
| Inconsistent results between experiments. | Degradation of the compound in stock or working solutions. Variability in buffer preparation. | Prepare fresh stock solutions regularly and store them appropriately (in an anhydrous solvent at low temperature). Ensure consistent pH and buffer concentration in all experiments. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of buffer adducts or other degradation products. | Analyze the mass of the unexpected peaks to identify potential adducts with buffer components or hydrolysis products. Use a non-nucleophilic buffer to see if the peaks disappear. |
| Low recovery of the compound from the experimental system. | Adsorption to plasticware or reaction with components of the experimental medium. | Use low-adsorption labware (e.g., polypropylene or silanized glass). Run control experiments to assess the compound's stability in the complete experimental medium without cells or other reactive components. |
Stability Data Summary
The following table provides a qualitative and estimated summary of the stability of this compound based on the general behavior of aromatic nitrogen mustards. Note: This data is for estimation purposes, and experimental determination is highly recommended for specific experimental conditions.
| Buffer System | pH Range | Estimated Half-life (t½) at 25°C | Primary Degradation Products |
| 0.1 M Phosphate | 5.0 - 6.0 | Hours to a few days | Mono- and di-hydroxy derivatives, potential phosphate adducts |
| 0.1 M Phosphate | 7.0 - 8.0 | Hours | Mono- and di-hydroxy derivatives, potential phosphate adducts |
| 0.1 M Citrate | 4.0 - 6.0 | Hours | Mono- and di-hydroxy derivatives |
| 0.1 M Tris | 7.5 - 8.5 | Hours | Mono- and di-hydroxy derivatives, potential Tris adducts |
| Anhydrous DMSO | N/A | Weeks to months (at -20°C) | Minimal degradation |
Experimental Protocols
Protocol 1: Stability Assessment of this compound using HPLC-UV
Objective: To determine the degradation kinetics of this compound in a specific buffer system.
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Buffer components (e.g., sodium phosphate monobasic and dibasic)
-
Formic acid or trifluoroacetic acid (TFA)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Buffer Preparation: Prepare the desired buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4) using HPLC-grade water. Filter the buffer through a 0.22 µm filter.
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).
-
Initiation of Stability Study:
-
Pre-warm the buffer solution to the desired temperature (e.g., 25°C or 37°C).
-
Add a small volume of the stock solution to the pre-warmed buffer to achieve the final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.
-
Mix thoroughly and immediately take the "time zero" (T0) sample.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the sample with a cold mobile phase or a solvent that stabilizes the compound (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at the λmax of this compound (to be determined by UV scan).
-
Inject the samples and record the peak area of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the peak area of the parent compound versus time.
-
The slope of the line will be the negative of the first-order degradation rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Proposed degradation pathway of this compound in aqueous buffers.
References
- 1. Aromatic Nitrogen Mustards - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 2. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The long term stability of mechlorethamine hydrochloride (nitrogen mustard) ointment measured by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to minimize hydrolysis of 4-[Bis(2-chloroethyl)amino]benzaldehyde
Welcome to the technical support center for 4-[Bis(2-chloroethyl)amino]benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling, use, and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to help minimize hydrolysis and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
A1: this compound is an aromatic aldehyde containing a nitrogen mustard moiety.[1][2] This nitrogen mustard group, -N(CH₂CH₂Cl)₂, is highly susceptible to hydrolysis. The nitrogen atom can attack one of the chloroethyl groups in an intramolecular reaction, displacing a chloride ion to form a highly reactive, three-membered aziridinium ion.[3][4] This intermediate is readily attacked by nucleophiles, including water. In aqueous environments, this reaction leads to the replacement of the chlorine atoms with hydroxyl groups, rendering the compound inactive for its intended alkylating purpose.[3]
Q2: What are the primary products of hydrolysis?
A2: The primary hydrolysis product is the corresponding diol, 4-[Bis(2-hydroxyethyl)amino]benzaldehyde. The reaction proceeds stepwise, first forming the mono-hydroxy intermediate and then the final di-hydroxy product. These hydroxylated byproducts are more polar than the parent compound and will have different retention times in chromatography.
Q3: How can I detect and quantify hydrolysis in my sample?
A3: Hydrolysis can be monitored using analytical techniques such as reverse-phase High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[4] The appearance of new, more polar peaks (with shorter retention times) is indicative of hydrolysis. For quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify and measure the parent compound and its hydrolysis products.[5][6]
Q4: What are the optimal storage conditions to ensure long-term stability?
A4: To maintain stability, the compound should be stored as a solid in a cool, dry, and dark place.[2] It is often supplied in a container charged with an inert gas like argon to exclude moisture.[7] For long-term storage, temperatures of -10°C to -20°C are recommended; some aromatic nitrogen mustards have shown stability for over ten weeks at -10°C.[8][9]
Q5: Which solvents should I use or avoid when preparing solutions?
A5: To minimize hydrolysis, always use anhydrous aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), or tetrahydrofuran (THF).[4] Avoid protic solvents like water, methanol, and ethanol, as they can act as nucleophiles and accelerate the degradation of the compound.[4] If preparing stock solutions, do so in an anhydrous aprotic solvent, store under an inert atmosphere, and keep frozen for long-term use.
Q6: How does pH affect the stability of the compound?
A6: The hydrolysis of nitrogen mustards is significantly influenced by pH. The formation of the aziridinium ion is accelerated under neutral or alkaline (basic) conditions.[4] Therefore, it is critical to maintain slightly acidic conditions during aqueous work-ups or when running reactions in buffered systems to suppress hydrolysis.
Troubleshooting Guides
Issue 1: Low Yield or Purity in a Reaction
If you are experiencing lower-than-expected yields or observing significant impurities after a reaction, hydrolysis of the starting material may be the cause.
| Parameter | Probable Cause | Recommended Solution | Benefit |
| Atmosphere | Reaction was exposed to atmospheric moisture. | Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[4] | Prevents moisture from initiating hydrolysis. |
| Solvents | Use of protic or non-anhydrous solvents. | Employ anhydrous aprotic solvents (e.g., DCM, ACN) for the reaction.[4] | Reduces the presence of water, the primary reactant in hydrolysis. |
| Temperature | Reaction temperature is too high (>40-50°C). | Maintain low to moderate temperatures (0-40°C).[4] | Slows the rate of intramolecular cyclization and subsequent hydrolysis. |
| Work-up | Aqueous work-up procedures. | If possible, use an anhydrous work-up. If water is necessary, use a pre-chilled, slightly acidic aqueous solution and minimize contact time.[4] | Suppresses hydrolysis by reducing temperature and maintaining a more stable pH. |
Issue 2: Inconsistent or Poor Results in Biological Assays
Inconsistent activity in cell-based or other biological assays often points to the degradation of the compound in aqueous media.
| Parameter | Probable Cause | Recommended Solution | Benefit |
| Stock Solution | Stock solution was prepared in an inappropriate solvent (e.g., DMSO with absorbed water) or stored improperly. | Prepare high-concentration stock solutions in anhydrous DMSO or an aprotic solvent. Aliquot into single-use vials and store at -80°C. | Ensures the integrity of the stock compound before use. |
| Assay Medium | The compound rapidly hydrolyzes in the aqueous buffer or cell culture medium. | Prepare working solutions immediately before use. Minimize the time the compound spends in aqueous media before reaching its target. | Maximizes the concentration of the active, non-hydrolyzed compound during the experiment. |
| pH of Medium | The pH of the assay buffer is neutral or slightly alkaline (e.g., pH 7.4). | While often dictated by biological constraints, be aware that hydrolysis will occur. Consider this degradation rate when interpreting results. | Provides a more accurate understanding of the effective concentration over time. |
Quantitative Data on Reactivity
| Compound Type | Condition | Rate Constant (k) | Notes |
| Aromatic Nitrogen Mustards | pH 7.4, 37°C | 0.513 x 10⁻² to 1.32 x 10⁻² min⁻¹ (First-order) | This rate reflects the alkylation of a nucleophile, a competitive reaction pathway to hydrolysis that also proceeds through the aziridinium ion.[8][9] |
| Nitrogen Mustard HN3 | Various pH | ~2 orders of magnitude slower than degradation by ferrate(VI) | This comparison highlights that while spontaneous hydrolysis occurs, its rate is significantly slower than chemically induced degradation.[10] |
Experimental Protocols
Protocol 1: General Procedure for Handling and Use in an Anhydrous Reaction
-
Preparation: Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition: Weigh the solid this compound quickly and add it to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add the required volume of anhydrous aprotic solvent (e.g., dichloromethane) via a syringe or cannula.
-
Temperature Control: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath before adding other reagents.
-
Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, perform the work-up using anhydrous techniques where possible. If an aqueous wash is required, use de-gassed, pre-chilled, and slightly acidic water (pH 5-6). Minimize the duration of the aqueous contact.
-
Purification: Purify the product using non-aqueous methods if possible, such as chromatography with anhydrous solvents.
Protocol 2: Monitoring Hydrolysis via Reverse-Phase HPLC
This protocol provides a general method for observing the degradation of the compound over time.
-
Instrumentation: HPLC with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: Prepare a gradient or isocratic mobile phase. A common starting point is a mixture of acetonitrile (or methanol) and water (with 0.1% formic acid to maintain an acidic pH). For example, an isocratic mixture of 60:40 Acetonitrile:Water (v/v) with 0.1% Formic Acid.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for an optimal wavelength; start with ~254 nm and ~320 nm.
-
Column Temperature: 30-40°C.
-
Injection Volume: 10 µL.
-
-
Sample Preparation (Time Course):
-
Prepare a stock solution (e.g., 1 mg/mL) in anhydrous acetonitrile. This is your T=0 sample.
-
Dilute an aliquot of the stock solution into your aqueous test buffer (e.g., PBS, pH 7.4) to a final concentration of 10-50 µg/mL.
-
Immediately inject the first sample (T=0).
-
Incubate the solution at a controlled temperature (e.g., 37°C) and inject samples at subsequent time points (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
-
Data Analysis: Monitor the decrease in the peak area of the parent compound and the corresponding increase in the peak area(s) of the more polar hydrolysis products.
Visualizations
Chemical Pathway
Caption: Intramolecular cyclization to form a reactive aziridinium ion, followed by hydrolysis.
Experimental Workflow
Caption: Troubleshooting workflow for experiments involving potential hydrolysis.
Biological Mechanism
Caption: Mechanism of action for nitrogen mustards leading to cancer cell death.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. Sulfur, oxygen, and nitrogen mustards: stability and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of the hydrolysis products of nitrogen mustards in human urine by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. Synthesis of aromatic nitrogen mustard agents and analysis of their alkylation activity at physiological pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Degradation of Chemical Warfare Agent Nitrogen Mustard Using Ferrate (VI) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 4-[Bis(2-chloroethyl)amino]benzaldehyde and Other Alkylating Agents: A Guide for Researchers
A detailed examination of the cytotoxic and DNA cross-linking capabilities of 4-[Bis(2-chloroethyl)amino]benzaldehyde in relation to established nitrogen mustard alkylating agents such as melphalan, chlorambucil, and cyclophosphamide. This guide provides a comprehensive comparison of these compounds, supported by experimental data and detailed protocols for key assays, to inform researchers, scientists, and drug development professionals in the field of oncology.
Abstract
Nitrogen mustards are a cornerstone of cancer chemotherapy, exerting their cytotoxic effects through the alkylation of DNA. This guide focuses on a comparative analysis of this compound, a representative aromatic nitrogen mustard, with the clinically established alkylating agents melphalan, chlorambucil, and the prodrug cyclophosphamide. The primary mechanism of action for these bifunctional agents is the formation of interstrand cross-links (ICLs) in DNA, which physically obstruct DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1] The reactivity and biological efficacy of these compounds are significantly influenced by their chemical structures, particularly the nature of the substituent on the nitrogen atom. Aromatic mustards, such as this compound, are generally less reactive than their aliphatic counterparts due to the delocalization of the nitrogen lone pair electrons into the aromatic ring. This reduced reactivity can influence their cellular uptake, DNA binding kinetics, and overall cytotoxic profile. This guide presents a data-driven comparison of their performance, outlines detailed experimental methodologies for their evaluation, and visualizes the key cellular pathways and experimental workflows.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of alkylating agents is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. While direct comparative studies across multiple cell lines under identical conditions are limited, the available data provides valuable insights into the relative potencies of these agents.
Table 1: Comparative IC50 Values of Alkylating Agents in Various Cancer Cell Lines
| Alkylating Agent | Cell Line | IC50 (µM) | Reference |
| Melphalan | MDA-MB-468 (Breast Cancer) | 48.7 | [3] |
| UO-31 (Renal Cancer) | >100 | [3] | |
| HepG2 (Liver Cancer) | 0.41 | [4] | |
| Chlorambucil | MDA-MB-468 (Breast Cancer) | 34.4 | [3] |
| UO-31 (Renal Cancer) | >100 | [3] | |
| MCF-7 (Breast Cancer) | 29.14 | [4] | |
| Cyclophosphamide | Raw 264.7 (Macrophage) | 145.44 µg/mL (~557 µM) | [5] |
| OVCAR-4 (Ovarian Cancer) | Not specified | [3] | |
| PEO1 (Ovarian Cancer) | Not specified | [3] | |
| HEK293 (Embryonic Kidney) | Not specified | [4] | |
| HEp2 (Laryngeal Carcinoma) | 11.92 µg/mL (~45.6 µM) | [4] | |
| HeLa (Cervical Cancer) | 23.12 µg/mL (~88.5 µM) | [4] |
DNA Interstrand Cross-linking Efficiency
The formation of DNA interstrand cross-links (ICLs) is the primary lesion responsible for the cytotoxicity of bifunctional alkylating agents.[6] The efficiency of ICL formation is a key determinant of their biological activity. A comparative study of melphalan, chlorambucil, and 4-[bis(2-chloroethyl)amino]benzoic acid demonstrated a direct correlation between the ability of these agents to induce ICLs in isolated DNA and their in vitro cytotoxicity.[2] The ranking of ICL formation mirrored their cytotoxic potency: melphalan > chlorambucil > 4-[bis(2-chloroethyl)amino]benzoic acid.[2]
Cyclophosphamide, being a prodrug, requires metabolic activation in the liver to form the active alkylating metabolites, phosphoramide mustard and acrolein.[7] The phosphoramide mustard is responsible for forming DNA cross-links.[7] Studies have shown that cyclophosphamide effectively induces DNA interstrand cross-links in vivo, with peak levels observed at different time points depending on the cell type.[2]
Mechanism of Action: Signaling Pathways
The DNA damage induced by nitrogen mustards triggers a complex cellular response orchestrated by a network of signaling pathways. The presence of ICLs and other DNA adducts activates the DNA damage response (DDR) pathway, primarily mediated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[8][9]
Activation of ATM and ATR initiates a signaling cascade that leads to the phosphorylation of a multitude of downstream targets, including the checkpoint kinases CHK1 and CHK2, and the histone variant H2AX (at Serine 139, forming γ-H2AX), a sensitive marker of DNA double-strand breaks that can arise during the repair of ICLs.[8] A crucial downstream effector of the DDR is the tumor suppressor protein p53.[8] Phosphorylation of p53 at serine 15 stabilizes the protein and enhances its transcriptional activity, leading to the expression of genes that mediate cell cycle arrest (e.g., p21) or apoptosis (e.g., BAX and PUMA).[8][10]
Figure 1: Signaling pathway of nitrogen mustard-induced DNA damage response.
Experimental Protocols
A comprehensive evaluation of alkylating agents necessitates robust and standardized experimental protocols. The following sections detail the methodologies for key assays used to assess cytotoxicity and DNA damage.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Drug Treatment: Expose the cells to a serial dilution of the alkylating agent for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control and a solvent control if applicable.
-
MTT Addition: Following the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the drug concentration.
Figure 2: Experimental workflow for the MTT cytotoxicity assay.
Comet Assay (Single Cell Gel Electrophoresis) for DNA Cross-linking
The comet assay is a sensitive method for detecting DNA damage, including strand breaks and cross-links, at the level of individual cells. A modification of the alkaline comet assay can be used to specifically measure ICLs.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Induction of Random Strand Breaks: To visualize ICLs, which reduce DNA migration, a known amount of random DNA strand breaks is introduced by irradiating the cells with a low dose of X-rays or by treating them with a DNA-damaging agent like hydrogen peroxide.[11]
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a high-salt lysis solution to remove cell membranes and proteins, leaving behind the nucleoids containing supercoiled DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green, ethidium bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA migration (the "comet tail") is inversely proportional to the number of ICLs. Quantify the tail moment or tail intensity using specialized software.
Figure 3: Experimental workflow for the comet assay for DNA cross-linking.
Western Blotting for γ-H2AX
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is particularly useful for measuring the levels of γ-H2AX as a marker of DNA damage.
Methodology:
-
Protein Extraction: Treat cells with the alkylating agent and then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the Bradford or BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for γ-H2AX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Conclusion
This comparative analysis provides a framework for understanding the relative performance of this compound and other clinically relevant alkylating agents. The available data suggests that its cytotoxic and DNA cross-linking potential is likely comparable to or slightly lower than that of chlorambucil, and less potent than melphalan. The provided experimental protocols offer standardized methods for the in-vitro evaluation of these and other novel alkylating agents. Further research is warranted to directly compare the efficacy of this compound with a broader range of alkylating agents across multiple cancer cell lines to fully elucidate its therapeutic potential. The visualization of the DNA damage response pathway and experimental workflows provides a clear conceptual framework for researchers in this field.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. In vivo DNA cross-linking by cyclophosphamide: comparison of human chronic lymphatic leukemia cells with mouse L1210 leukemia and normal bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The evolving role of DNA inter-strand crosslinks in chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyclophosphamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Nitrogen Mustard Alkylates and Cross-Links p53 in Human Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ATM- and Rad3-related (ATR) signaling pathway and a phosphorylation-acetylation cascade are involved in activation of p53/p21Waf1/Cip1 in response to 5-aza-2'-deoxycytidine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formation of Cyclophosphamide Specific DNA Adducts in Hematological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4-[Bis(2-chloroethyl)amino]benzaldehyde and Similar Benzaldehydes
For researchers, scientists, and drug development professionals, a nuanced understanding of a molecule's reactivity is paramount for its application, from synthetic strategy to predicting biological activity. This guide provides an objective comparison of the reactivity of 4-[Bis(2-chloroethyl)amino]benzaldehyde with other substituted benzaldehydes, supported by experimental principles and data.
This compound is a bifunctional molecule, featuring both a benzaldehyde moiety and a nitrogen mustard group. This unique structure imparts a dual reactivity profile: the aldehyde group participates in typical carbonyl chemistry, while the nitrogen mustard group is a potent alkylating agent, a property extensively utilized in the design of anticancer drugs. The electronic interplay between these two groups dictates the molecule's overall chemical behavior.
The Influence of Substituents on Benzaldehyde Reactivity: An Overview
The reactivity of the aldehyde group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Electron-donating groups (EDGs) on the aromatic ring, such as amino and methoxy groups, increase the electron density at the carbonyl carbon through resonance, thereby reducing its electrophilicity and decreasing its reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs), like the nitro group, decrease the electron density at the carbonyl carbon, making it more electrophilic and more susceptible to nucleophilic attack. This principle is fundamental to understanding the comparative reactivity of substituted benzaldehydes. Aromatic aldehydes are generally less reactive in nucleophilic addition reactions than their aliphatic counterparts due to the resonance effect of the aromatic ring, which donates electron density to the carbonyl group.
The 4-[Bis(2-chloroethyl)amino] group is a strong electron-donating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene ring. This significantly reduces the reactivity of the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde and especially compared to benzaldehydes with electron-withdrawing substituents.
Comparative Reactivity Data
To contextualize the reactivity of this compound, we compare it with benzaldehyde (the baseline), 4-methoxybenzaldehyde (containing a strong EDG), and 4-nitrobenzaldehyde (containing a strong EWG). The Hammett substituent constant (σp) provides a quantitative measure of the electronic effect of a para-substituent on the reactivity of a benzene derivative. A negative σp value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group.
| Compound Name | Substituent | Hammett Constant (σp) | Expected Reactivity towards Nucleophiles |
| 4-Nitrobenzaldehyde | -NO₂ | +0.78 | Highest |
| Benzaldehyde | -H | 0.00 | Moderate (Baseline) |
| 4-Methoxybenzaldehyde | -OCH₃ | -0.27 | Low |
| This compound | -N(CH₂CH₂Cl)₂ | **~ -0.83 (similar to -N(CH₃)₂) ** | Lowest |
Note: The Hammett constant for the -N(CH₂CH₂Cl)₂ group is estimated to be similar to that of the -N(CH₃)₂ group, which is a very strong electron-donating group.
The data clearly indicates that the 4-[Bis(2-chloroethyl)amino] group is a powerful deactivator of the aldehyde functionality towards nucleophilic reactions.
Experimental Protocols
Representative Reaction of the Aldehyde Group: Hydrazone Formation
Hydrazone formation is a classic condensation reaction of aldehydes. The following is a general protocol adaptable for the synthesis of a hydrazone from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., 2,4-dinitrophenylhydrazine)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve 1 equivalent of this compound in a minimal amount of warm ethanol.
-
In a separate flask, dissolve 1.1 equivalents of the hydrazine derivative in ethanol.
-
Add the hydrazine solution to the benzaldehyde solution with stirring.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
The reaction mixture is typically stirred at room temperature or gently heated under reflux for 1-3 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the solution upon cooling.
-
The solid product is collected by filtration, washed with cold ethanol, and can be purified by recrystallization.
Assessment of Alkylating Activity: DNA Alkylation Assay
The primary biological activity of the nitrogen mustard moiety is its ability to alkylate DNA. A common method to assess this is through in vitro DNA alkylation followed by analysis.
Materials:
-
This compound
-
Purified DNA (e.g., calf thymus DNA or a specific oligonucleotide sequence)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
DNA purification kit
-
Enzymes for DNA hydrolysis (e.g., DNase I, nuclease P1, alkaline phosphatase)
-
LC-MS/MS system for adduct analysis
Procedure:
-
Incubate a known concentration of DNA with varying concentrations of this compound in the reaction buffer at 37°C for a specified time (e.g., 24 hours).
-
After incubation, purify the DNA from the unreacted compound using a DNA purification kit to halt the reaction.
-
Enzymatically digest the alkylated DNA down to its constituent nucleosides.
-
Analyze the digested sample by LC-MS/MS. By comparing the chromatogram and mass spectra to those of unalkylated DNA and known adduct standards, the formation of specific DNA adducts (e.g., at the N7 position of guanine) can be identified and quantified.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of DNA alkylation by the nitrogen mustard group.
Caption: Experimental workflow for DNA alkylation analysis.
Validation of 4-[Bis(2-chloroethyl)amino]benzaldehyde as a Chemical Probe for Aldehyde Dehydrogenase Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4-[Bis(2-chloroethyl)amino]benzaldehyde against established aldehyde dehydrogenase (ALDH) inhibitors, DEAB and NCT-501. The objective is to evaluate its suitability as a chemical probe for biological studies targeting the ALDH superfamily, a group of enzymes implicated in cellular detoxification, retinoic acid signaling, and cancer stem cell biology.
Executive Summary
This compound is a benzaldehyde derivative containing a nitrogen mustard moiety. While structurally related to known ALDH inhibitors, there is a lack of publicly available data validating its potency, selectivity, and mechanism of action as a direct ALDH chemical probe. Its primary known function is as a precursor to nitrogen mustard-based alkylating agents, suggesting a potential for cytotoxicity through DNA damage.[1][2] In contrast, 4-(N,N-diethylamino)benzaldehyde (DEAB) and NCT-501 are well-characterized inhibitors of ALDH activity. DEAB is a broad-spectrum, mechanism-based inhibitor used extensively to identify ALDH-positive cell populations.[3][4][5] NCT-501 is a potent and highly selective inhibitor of the ALDH1A1 isoform.[6][7][8] This guide presents a detailed comparison to aid researchers in selecting the appropriate chemical tool for their studies.
Data Presentation: Quantitative Comparison of ALDH Inhibitors
The following tables summarize the inhibitory potency of DEAB and NCT-501 against various ALDH isoforms. No direct inhibitory data for this compound against ALDH isoforms was found in the public domain.
Table 1: Inhibitory Potency (IC50) of DEAB against Human ALDH Isoforms
| ALDH Isoform | IC50 (µM) |
| ALDH1A1 | 0.057[3][4] |
| ALDH1A2 | 1.2[4] |
| ALDH1A3 | 3.0[4] |
| ALDH1B1 | 1.2[4] |
| ALDH2 | 0.16[4] |
| ALDH5A1 | 13[4] |
| ALDH3A1 | Substrate[3][4] |
| ALDH1L1 | No inhibition[3] |
| ALDH4A1 | No inhibition[3] |
| ALDH7A1 | Irreversible inhibitor (Ki = 100 µM)[4] |
Table 2: Inhibitory Potency (IC50) of NCT-501 against Human ALDH Isoforms
| ALDH Isoform | IC50 (nM) |
| ALDH1A1 | 40[6][7] |
| ALDH1B1 | >57,000[7] |
| ALDH3A1 | >57,000[7] |
| ALDH2 | >57,000[7] |
Experimental Protocols
Detailed methodologies are crucial for the validation and application of chemical probes. Below are protocols for key experiments to characterize ALDH inhibitors.
Protocol 1: ALDH Activity Assay (Spectrophotometric)
This protocol measures ALDH activity by monitoring the production of NADH at 340 nm.
Materials:
-
Purified recombinant human ALDH isozyme
-
Assay Buffer: 50 mM sodium pyrophosphate, pH 8.5
-
NAD+ stock solution: 50 mM in assay buffer
-
Aldehyde substrate stock solution (e.g., propionaldehyde): 1 M in assay buffer
-
Inhibitor stock solution (e.g., DEAB, NCT-501, or test compound) in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode
Procedure:
-
Prepare the reaction mixture in each well of the 96-well plate:
-
85 µL of Assay Buffer
-
5 µL of NAD+ stock solution (final concentration 2.5 mM)
-
5 µL of inhibitor dilution in DMSO (or DMSO for control)
-
-
Add 5 µL of diluted ALDH enzyme to each well.
-
Incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 5 µL of the aldehyde substrate stock solution.
-
Immediately begin kinetic reading of absorbance at 340 nm every 30 seconds for 5-10 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance curve.
-
For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.[9][10][11]
Protocol 2: ALDEFLUOR™ Assay for Cellular ALDH Activity
This flow cytometry-based assay is used to identify and isolate cell populations with high ALDH activity.
Materials:
-
ALDEFLUOR™ Assay Kit (STEMCELL Technologies)
-
Single-cell suspension of cells to be analyzed
-
DEAB (provided in the kit as a negative control)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
For each sample, prepare a "test" tube and a "control" tube.
-
Add the activated ALDEFLUOR™ reagent to the "test" tube.
-
Add the activated ALDEFLUOR™ reagent and DEAB to the "control" tube.
-
Incubate both tubes at 37°C for 30-60 minutes, protected from light.
-
Centrifuge the cells and resuspend them in fresh ALDEFLUOR™ Assay Buffer.
-
Analyze the cells by flow cytometry. The ALDH-positive population is identified as the brightly fluorescent cells in the "test" sample that are absent or shifted in the DEAB-treated "control" sample.[12][13]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to verify that a compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.
Materials:
-
Cultured cells
-
Test compound (inhibitor)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Western blot or ELISA reagents for detecting the target protein (ALDH)
Procedure:
-
Treat cultured cells with the test compound or DMSO for a specified time.
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures in a thermal cycler for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble ALDH protein in the supernatant by Western blot or ELISA.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[14][15][16][17][18]
Mandatory Visualizations
Caption: Simplified signaling pathway of retinoic acid synthesis where ALDH1A enzymes play a crucial role.
Caption: A generalized workflow for the validation of a new chemical probe.
Conclusion and Recommendations
Based on the available evidence, this compound cannot be considered a validated chemical probe for ALDH. Its biological activity is more likely dominated by its function as a nitrogen mustard, inducing cytotoxicity through DNA alkylation. Researchers seeking to investigate the role of ALDH in biological systems should utilize well-characterized probes.
-
For broad-spectrum ALDH inhibition , DEAB remains a widely used, albeit non-selective, tool. It is particularly useful as a negative control in ALDEFLUOR™ assays to define ALDH-positive cell populations.[3][5]
-
For selective inhibition of ALDH1A1 , NCT-501 is a superior choice due to its high potency and exceptional selectivity over other ALDH isoforms.[6][7][8]
Future validation of this compound as an ALDH chemical probe would necessitate comprehensive in vitro enzymatic assays against a panel of ALDH isoforms, selectivity profiling, and cellular target engagement studies as outlined in the provided protocols. Without such data, its use as a specific modulator of ALDH activity is not recommended.
References
- 1. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 2. CAS 1208-03-3: this compound [cymitquimica.com]
- 3. N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 5. The use of natural products to target cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. bu.edu [bu.edu]
- 12. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-[Bis(2-chloroethyl)amino]benzaldehyde in Cellular Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular specificity of the nitrogen mustard alkylating agent, 4-[Bis(2-chloroethyl)amino]benzaldehyde, with other commonly used alkylating agents. The information presented herein is supported by available experimental data to aid in the selection of appropriate compounds for pre-clinical research.
Introduction to this compound
This compound is a bifunctional alkylating agent belonging to the nitrogen mustard class of compounds. Its cytotoxic effects are primarily mediated through the covalent attachment of alkyl groups to DNA, leading to the formation of DNA cross-links. This damage disrupts DNA replication and transcription, ultimately triggering programmed cell death (apoptosis), particularly in rapidly dividing cancer cells. The specificity of such agents is a critical parameter, as off-target effects on non-cancerous cells can lead to significant toxicity.
Comparative Cytotoxicity and Specificity
Assessing the specificity of an anticancer agent involves comparing its cytotoxicity in cancer cell lines versus normal, non-cancerous cell lines. This is often quantified using the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits a biological process by 50%. A higher selectivity index (SI), calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells, indicates a more favorable specificity profile.
Quantitative Comparison of Alkylating Agents
Direct experimental data on the IC50 values for this compound is limited in publicly available literature. However, data for a closely related derivative, benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone (BNMPH), provides an estimation of its cytotoxic potential. The following table summarizes the available IC50 values for BNMPH and other common alkylating agents across various cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| BNMPH (derivative) | HepG2 (Liver Carcinoma) | 26.1 ± 3.5[1][2] | - | - | Not Determined |
| HCT-116 (Colon Carcinoma) | 57.5 ± 5.3[1][2] | - | - | Not Determined | |
| K562 (Chronic Myelogenous Leukemia) | 48.2 ± 4.0[1][2] | - | - | Not Determined | |
| PC-12 (Pheochromocytoma) | 19.4 ± 2.2[1][2] | - | - | Not Determined | |
| Melphalan | THP1 (Acute Monocytic Leukemia) | ~0.3[3] | PBMC (Peripheral Blood Mononuclear Cells) | ~6.4[3] | ~21.3 |
| HL60 (Acute Promyelocytic Leukemia) | ~0.7[3] | PBMC | ~6.4[3] | ~9.1 | |
| RPMI8226 (Multiple Myeloma) | ~3.0[3] | PBMC | ~6.4[3] | ~2.1 | |
| Chlorambucil | Human Leukemic Cell Lines | 1.09 - 4.86[4] | Normal Human Cell Lines | No cytotoxic effect observed at tested concentrations[4] | >1 (Qualitative) |
| Bendamustine | SKW-3 (B-cell Leukemia) | ~10-20 | Healthy Hematopoietic Progenitors | IC50 > 50 | >2.5-5 |
| BV-173 (B-cell Leukemia) | ~20-40 | Healthy Hematopoietic Progenitors | IC50 > 50 | >1.25-2.5 | |
| MDA-MB-231 (Breast Cancer) | 16.98[5] | - | - | Not Determined |
Note: The data for BNMPH is for a derivative and may not perfectly reflect the activity of this compound. The selectivity index for Bendamustine is estimated based on graphical data. The absence of a numerical SI for Chlorambucil indicates that while selectivity was observed, a precise value was not reported in the cited study.
Experimental Protocols
To ensure reproducibility and enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the IC50 value of a compound in a specific cell line.
Methodology:
-
Cell Culture: Culture the desired cancer or normal cell line in appropriate media and conditions until they reach approximately 80% confluency.
-
Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare a series of dilutions of the test compound (e.g., this compound) in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the compound concentration.
-
Use non-linear regression analysis to calculate the IC50 value.
-
Protocol 2: Assessment of Specificity using a Co-culture Model
Objective: To determine the selective cytotoxicity of a compound on cancer cells in the presence of normal cells.
Methodology:
-
Cell Preparation: Culture a cancer cell line and a normal (non-cancerous) cell line separately. The normal cell line should ideally be from the same tissue of origin as the cancer cell line.
-
Co-culture Seeding: Seed a mixture of the cancer and normal cells into a 96-well plate. The ratio of the two cell types should be optimized based on their respective growth rates.
-
Compound Treatment: Treat the co-culture with a range of concentrations of the test compound for a defined period.
-
Quantification of Cell Populations: After treatment, quantify the number of viable cells of each type. This can be achieved through various methods:
-
Fluorescent Labeling: Pre-label one cell type with a fluorescent marker (e.g., GFP) before co-culture and use flow cytometry or fluorescence microscopy to distinguish and count the cell populations.
-
Quantitative PCR (qPCR): If there are known genetic differences between the two cell lines (e.g., specific mutations in the cancer cells), qPCR can be used to quantify the relative abundance of each cell type's DNA.
-
Immunofluorescence Staining: Use antibodies specific to markers expressed on either the cancer or normal cells to differentiate and quantify them.
-
-
Data Analysis:
-
Calculate the percentage of surviving cells for each cell type at each compound concentration.
-
Determine the IC50 value for both the cancer and normal cells within the co-culture.
-
Calculate the Selectivity Index (SI) = IC50 (normal cells) / IC50 (cancer cells).
-
Visualizing the Mechanism of Action
To provide a clearer understanding of the cellular processes affected by this compound and the experimental approach to assessing its specificity, the following diagrams are provided.
Caption: Experimental workflow for assessing the specificity of this compound.
Caption: Generalized signaling pathway of bifunctional alkylating agents leading to apoptosis.
Conclusion
This compound, as a nitrogen mustard, is expected to exhibit potent cytotoxic activity against cancer cells. However, its specificity for cancer cells over normal cells is a critical determinant of its therapeutic potential. The provided data, although inferential for the specific compound, suggests that nitrogen mustards as a class can exhibit a range of specificities. For a definitive assessment, direct comparative studies using the protocols outlined in this guide are essential. Researchers are encouraged to evaluate this compound and its alternatives in relevant cancer and normal cell line models to determine the most promising candidates for further drug development.
References
- 1. The cytotoxicity of benzaldehyde nitrogen mustard-2-pyridine carboxylic acid hydrazone being involved in topoisomerase IIα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Chemical modification of melphalan as a key to improving treatment of haematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Cytotoxicity Analysis: 4-[Bis(2-chloroethyl)amino]benzaldehyde vs. Chlorambucil
In the landscape of cancer chemotherapy, alkylating agents remain a cornerstone of treatment. This guide provides a comparative overview of the cytotoxic properties of two nitrogen mustard agents: 4-[Bis(2-chloroethyl)amino]benzaldehyde, also known as benzaldehyde mustard, and the well-established drug, chlorambucil. This analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform further research and development.
Introduction and Mechanism of Action
Both this compound and chlorambucil are bifunctional alkylating agents.[1] Their cytotoxic effects are primarily mediated through the covalent attachment of alkyl groups to the DNA of cancer cells.[2][3] This process is initiated by the intramolecular cyclization of one of the 2-chloroethyl side chains to form a highly reactive aziridinium ion. This electrophilic intermediate then reacts with nucleophilic sites on DNA, predominantly the N7 position of guanine bases.[1][4]
The bifunctional nature of these compounds allows for a second alkylation event, leading to the formation of DNA interstrand cross-links (ICLs).[1][3][4] These ICLs are particularly cytotoxic as they prevent the separation of DNA strands, thereby blocking DNA replication and transcription.[3][4][5] This disruption of essential cellular processes ultimately triggers cell cycle arrest and apoptosis (programmed cell death).[4][6]
While sharing a common mechanistic framework, a key structural difference lies in the substituent on the phenyl ring. Chlorambucil possesses a butanoic acid group, whereas this compound has a formyl (aldehyde) group.[7][8] This structural variance can influence the compounds' chemical reactivity, solubility, and interaction with biological targets.[9]
Comparative Cytotoxicity Data
Direct comparative studies on the cytotoxicity of this compound and chlorambucil are limited in the public domain. However, data from independent studies provide insights into their respective potencies across various cancer cell lines. It is crucial to note that variations in experimental conditions, such as cell lines, exposure times, and assay methods, can influence IC50 values. Therefore, a direct comparison of the absolute values presented below should be approached with caution.
| Compound / Derivative | Cell Line | IC50 (µM) | Reference |
| Chlorambucil | Human Ovarian Carcinoma (A2780) | 12 to 43 | [10] |
| Chlorambucil | Cisplatin-Resistant Ovarian Carcinoma (A2780 cisR) | 12 to 43 | [10] |
| Chlorambucil | Human Leukemic Cells | 6.73–25.90 | [10] |
| Chlorambucil | Breast, Colorectal, Gastric, Hepatocellular Cancer | 53.47–97.56 | [10] |
| Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH) | Human Hepatocellular Carcinoma (HepG2) | 26.1 ± 3.5 | [11] |
| Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH) | Human Colorectal Carcinoma (HCT-116) | 57.5 ± 5.3 | [11] |
| Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH) | Human Chronic Myelogenous Leukemia (K562) | 48.2 ± 4.0 | [11] |
| Benzaldehyde Nitrogen Mustard Pyridine Carboxyl Acid Hydrazone (BNMPH) | Rat Pheochromocytoma (PC-12) | 19.4 ± 2.2 | [11] |
*Note: Data for this compound is presented for its derivative, BNMPH, as direct IC50 values for the parent compound were not available in the searched literature.
Experimental Protocols
The methodologies employed to determine the cytotoxic effects of these compounds are critical for interpreting the data. A generalized experimental workflow for assessing cytotoxicity is outlined below.
Cell Culture and Treatment:
-
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
For cytotoxicity assays, cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., this compound or chlorambucil). A vehicle control (e.g., DMSO) is also included.
-
Cells are then incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay Example):
-
Following the incubation period, the drug-containing medium is removed.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved, the following diagrams illustrate a typical cytotoxicity experimental workflow and the signaling pathway of DNA alkylating agents.
Caption: Experimental workflow for a typical cytotoxicity assay.
Caption: Signaling pathway of DNA alkylating agents.
Conclusion
Both this compound and chlorambucil are potent cytotoxic agents that function through the induction of DNA damage. While chlorambucil is a clinically established drug with a well-documented cytotoxicity profile, the available data for this compound, primarily through its derivatives, also suggests significant anticancer potential. The structural differences between these two compounds may offer opportunities for the development of novel nitrogen mustards with improved efficacy, selectivity, or pharmacokinetic properties. Further head-to-head comparative studies under standardized conditions are warranted to definitively elucidate their relative cytotoxic potencies and to guide future drug development efforts in this class of chemotherapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Chlorambucil used for? [synapse.patsnap.com]
- 3. Chlorambucil: mechanism of action, clinical applications and hepatotoxicity_Chemicalbook [chemicalbook.com]
- 4. What is the mechanism of Chlorambucil? [synapse.patsnap.com]
- 5. Comparative analysis of chlorambucil-induced DNA lesion formation and repair in a spectrum of different human cell systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chlorambucil - Wikipedia [en.wikipedia.org]
- 7. Chlorambucil | C14H19Cl2NO2 | CID 2708 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS 1208-03-3: this compound [cymitquimica.com]
- 9. Buy this compound (EVT-304352) | 1208-03-3 [evitachem.com]
- 10. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytotoxicity of Benzaldehyde Nitrogen Mustard-2-Pyridine Carboxylic Acid Hydrazone Being Involved in Topoisomerase IIα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the On-Target Effects of 4-[Bis(2-chloroethyl)amino]benzaldehyde in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The study of protein-small molecule interactions is a cornerstone of modern drug discovery and chemical biology. Covalent inhibitors, which form a permanent bond with their protein targets, have seen a resurgence in interest due to their potential for increased potency and duration of action. 4-[Bis(2-chloroethyl)amino]benzaldehyde is a bifunctional electrophilic compound, featuring both a reactive aldehyde and a nitrogen mustard moiety. This guide provides a comparative evaluation of its potential on-target effects in proteomics, contextualized with alternative covalent probe strategies, and supported by established experimental methodologies.
Introduction to Covalent Probes in Proteomics
Covalent chemical probes are powerful tools for identifying and quantifying protein targets in complex biological systems. By forming a stable covalent bond, these probes enable the enrichment and subsequent identification of target proteins using mass spectrometry-based proteomics. The reactivity of the probe determines which amino acid residues it will target.
This compound possesses two distinct reactive groups:
-
Nitrogen Mustard: This is a classic alkylating agent known to react with nucleophilic residues such as the thiol group of cysteine and the amine groups of lysine and histidine.[1][2][3]
-
Aldehyde: This group can react with nucleophilic groups on proteins, particularly the ε-amino group of lysine, to form Schiff bases. Aldehyde-reactive probes have been utilized in chemical proteomics to profile protein-derived electrophilic cofactors.[4][5][6]
The bifunctional nature of this compound suggests it could potentially crosslink proteins or have a broader target profile than monofunctional probes.
Comparison with Alternative Covalent Probes
To objectively evaluate the utility of this compound as a proteomics probe, it is essential to compare it with established alternative covalent probes. This section compares its potential performance with two widely used classes of probes: iodoacetamide-based probes for cysteine targeting and fluorophosphonate-based probes for serine hydrolase profiling.
| Feature | This compound | Iodoacetamide-Alkyne (IA-Alkyne) Probe | Fluorophosphonate-Alkyne (FP-Alkyne) Probe |
| Reactive Moiety | Nitrogen Mustard & Aldehyde | Iodoacetamide | Fluorophosphonate |
| Primary Target Residues | Cysteine, Lysine, Histidine | Cysteine[7] | Serine (in active sites of hydrolases) |
| Reaction Mechanism | Alkylation, Schiff base formation | SN2 alkylation | Nucleophilic substitution |
| Selectivity | Potentially broad, targeting multiple nucleophiles | High selectivity for reactive cysteines | Selective for the active site serine of serine hydrolases |
| Known On-Target Data | Limited publicly available proteomics data | Extensive, with thousands of cysteines profiled[7][8][9] | Well-characterized for serine hydrolase superfamily |
| Potential Advantages | Broader target scope due to dual reactivity | Well-established protocols and high cysteine specificity | Enables activity-based profiling of a specific enzyme class |
| Potential Disadvantages | Potential for high off-target binding and cytotoxicity, complex data analysis | Limited to cysteine targeting | Restricted to a specific class of enzymes |
Experimental Protocols for On-Target Effect Evaluation
The following are detailed methodologies for key experiments to evaluate the on-target effects of covalent probes like this compound. These protocols are based on established chemoproteomic workflows.[1][10][11]
Protocol 1: Competitive Activity-Based Protein Profiling (ABPP)
This protocol is designed to identify the protein targets of a covalent inhibitor by competing its binding against a broad-spectrum covalent probe.
1. Cell Culture and Treatment:
- Culture human cancer cells (e.g., HeLa, K562) to ~80% confluency.
- Treat cells with varying concentrations of this compound (or a suitable alternative) for a defined period (e.g., 1-4 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
- Harvest cells and wash with cold PBS.
- Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors on ice.
- Clarify the lysate by centrifugation.
3. Probe Labeling:
- Incubate the proteome lysate with a broad-spectrum alkyne-tagged covalent probe (e.g., iodoacetamide-alkyne for cysteine reactivity) for 1 hour at room temperature.
4. Click Chemistry:
- Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to attach a biotin-azide reporter tag to the alkyne-labeled proteins.
5. Protein Enrichment:
- Enrich the biotinylated proteins using streptavidin-coated magnetic beads.
- Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion:
- Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide) to denature and alkylate the proteins.
- Digest the proteins into peptides overnight using trypsin.
7. Mass Spectrometry and Data Analysis:
- Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Use a suitable software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the enriched proteins.
- Proteins that show a dose-dependent decrease in enrichment in the presence of this compound are considered its targets.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
This protocol allows for the quantitative comparison of protein abundance between two cell populations.
1. SILAC Labeling:
- Culture two populations of cells in parallel: one in "light" medium and the other in "heavy" medium containing stable isotope-labeled amino acids (e.g., 13C6-arginine and 13C6-lysine).
- Ensure complete incorporation of the heavy amino acids over several cell divisions.
2. Treatment and Lysis:
- Treat the "heavy" labeled cells with this compound and the "light" labeled cells with a vehicle control.
- Lyse the cells separately as described in Protocol 1.
3. Protein Mixing and Enrichment:
- Mix equal amounts of protein from the "light" and "heavy" lysates.
- If a biotinylated version of the probe is available, perform affinity purification as described in Protocol 1.
4. Sample Preparation and LC-MS/MS:
- Digest the mixed protein sample into peptides.
- Analyze the peptides by LC-MS/MS.
5. Data Analysis:
- Use SILAC-aware software to identify and quantify the "heavy" to "light" ratios for each protein.
- Proteins with a high heavy/light ratio after enrichment are the specific targets of the probe.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and a hypothetical signaling pathway affected by the covalent probe.
Caption: Competitive ABPP workflow for target identification.
Caption: Inhibition of a kinase by the covalent probe.
Conclusion
This compound represents a potentially valuable tool for chemical proteomics due to its bifunctional reactivity, which may allow for the targeting of a broad range of proteins. However, the lack of specific, publicly available quantitative proteomics data for this compound makes a direct performance comparison challenging. The experimental protocols outlined in this guide provide a robust framework for evaluating its on-target effects and selectivity. By employing techniques such as competitive ABPP and SILAC, researchers can systematically identify and quantify the protein targets of this and other novel covalent probes. A thorough comparison with well-characterized probes, like iodoacetamide- and fluorophosphonate-based reagents, is crucial for understanding the specific advantages and limitations of this compound in a research or drug development context. Future studies are needed to generate the quantitative data necessary for a definitive evaluation of its performance.
References
- 1. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Profiling the proteome-wide selectivity of diverse electrophiles | Scholarly Publications [scholarlypublications.universiteitleiden.nl]
- 4. researchgate.net [researchgate.net]
- 5. Activity‐Based Protein Profiling (ABPP) of Oxidoreductases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Profiling of Protein-Derived Electrophilic Cofactors in Bacterial Cells with a Hydrazine-Derived Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking the synthesis efficiency of 4-[Bis(2-chloroethyl)amino]benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two primary synthetic routes to 4-[Bis(2-chloroethyl)amino]benzaldehyde, a crucial intermediate in the development of nitrogen mustard-based therapeutic agents. The efficiency of chemical synthesis is a critical factor in drug discovery and development, impacting scalability, cost, and environmental footprint. This document outlines the methodologies for the classical condensation reaction and the Vilsmeier-Haack formylation, presenting available experimental data to facilitate an objective comparison.
Data Presentation
The following table summarizes the key quantitative parameters for the two synthetic routes to this compound. It is important to note that while general conditions and yields for analogous reactions are available, specific, directly comparable experimental data for both routes remains somewhat limited in the readily accessible literature.
| Parameter | Route 1: Condensation Reaction | Route 2: Vilsmeier-Haack Formylation |
| Starting Materials | p-Chlorobenzaldehyde, Bis(2-chloroethyl)amine | N,N-Bis(2-chloroethyl)aniline, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Reaction Time | Not specified in detail | ~2-3 hours |
| Temperature | 100-170 °C (Reflux)[1] | 0 °C to steam bath temperature |
| Reported Yield | ~60% (for a subsequent reaction) | 80-84% (for a closely related analogue) |
| Purity | >99% after purification[1] | High purity achievable after workup |
| Key Advantages | Utilizes readily available starting materials. | Potentially higher yielding. |
| Key Disadvantages | Higher reaction temperatures may be required. | Requires handling of moisture-sensitive and corrosive reagents (POCl₃). |
Experimental Protocols
Route 1: Condensation of p-Chlorobenzaldehyde and Bis(2-chloroethyl)amine
This method represents a classical approach to the synthesis of this compound through a nucleophilic aromatic substitution reaction.
General Experimental Protocol:
-
Reaction Setup: A reaction flask is charged with p-chlorobenzaldehyde and bis(2-chloroethyl)amine in a suitable high-boiling solvent such as toluene or dichlorobenzene.[1] The molar ratio of p-chlorobenzaldehyde to bis(2-chloroethyl)amine is typically maintained between 1:1.6 and 1:4 to optimize the yield.[1]
-
Reaction Conditions: The reaction mixture is heated to reflux, with temperatures generally ranging from 100 °C to 170 °C.[1] The reaction progress is monitored by a suitable technique such as thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified. Common purification methods include recrystallization from a suitable solvent (e.g., ethanol) or column chromatography to yield the final product with a purity often exceeding 99%.[1]
A specific example from the literature for a condensation reaction involving p-N,N-bis(2-chloroethyl)aminobenzaldehyde reported a yield of 60%.[2]
Route 2: Vilsmeier-Haack Formylation of N,N-Bis(2-chloroethyl)aniline
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds. Given the electron-donating nature of the bis(2-chloroethyl)amino group, N,N-bis(2-chloroethyl)aniline is a suitable substrate for this transformation.
General Experimental Protocol (adapted from a similar synthesis):
-
Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, place dimethylformamide (DMF). Cool the flask in an ice bath and add phosphorus oxychloride (POCl₃) dropwise with stirring. This exothermic reaction forms the Vilsmeier reagent, a chloromethyliminium salt.
-
Formylation Reaction: Once the Vilsmeier reagent is formed, N,N-bis(2-chloroethyl)aniline is added dropwise to the reaction mixture, maintaining a low temperature. After the addition is complete, the reaction mixture is heated, typically on a steam bath, for approximately 2 hours.
-
Workup and Purification: The reaction mixture is then cooled and poured onto crushed ice. The solution is neutralized to a pH of 6-8 with a saturated aqueous solution of a weak base like sodium acetate. The precipitated product, this compound, is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization. A similar Vilsmeier-Haack formylation of N,N-dimethylaniline has been reported to yield 80-84% of p-dimethylaminobenzaldehyde.[3]
Mandatory Visualization
Caption: Comparative synthetic routes to this compound.
Caption: A generalized workflow for chemical synthesis and purification.
References
Safety Operating Guide
Proper Disposal of 4-[Bis(2-chloroethyl)amino]benzaldehyde: A Guide for Laboratory Professionals
Immediate Safety Notice: 4-[Bis(2-chloroethyl)amino]benzaldehyde is a hazardous chemical compound, classified as toxic if swallowed and causing severe skin burns and eye damage[1][2]. Due to its chemical structure, which includes a nitrogen mustard group, it should be handled as a potentially cytotoxic and mutagenic agent[3][4]. Proper personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and eye protection, is mandatory at all times when handling this compound and its waste. All handling of this substance should occur within a certified chemical fume hood to prevent inhalation.
This guide provides essential procedural information for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The primary and recommended method of disposal is through a licensed hazardous waste management company via high-temperature incineration[2][5].
Hazard Classification and Waste Identification
Before disposal, it is crucial to correctly identify and classify the waste. This compound falls into multiple hazardous waste categories.
| Hazard Classification | Description | Regulatory Consideration |
| Acute Toxicity (Oral) | Toxic if swallowed[1][2]. | Must be handled with appropriate PPE to prevent ingestion. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage[1][2]. | Requires immediate medical attention upon contact. Contaminated clothing must be removed and decontaminated before reuse[2]. |
| Halogenated Organic Compound | Contains chlorine atoms, classifying it as a halogenated organic waste[6]. | Must be segregated from non-halogenated organic waste streams to ensure proper disposal and minimize costs[7][8]. |
| Potential Cytotoxic Agent | The bis(2-chloroethyl)amino group is a known feature of cytotoxic compounds used in chemotherapy[3][4]. | Waste should be handled following protocols for cytotoxic/antineoplastic agents[2][3][5]. |
Experimental Protocol: Waste Segregation and Collection
The following step-by-step protocol outlines the procedure for the collection and temporary storage of this compound waste within the laboratory, pending collection by a certified disposal service.
Materials:
-
Designated hazardous waste container (leak-proof, with a secure lid)[9].
-
"Hazardous Waste" labels.
-
"Cytotoxic Waste" or biohazard symbol labels, as per institutional guidelines[9].
-
Waste segregation log.
-
Appropriate PPE (chemical-resistant gloves, safety goggles, face shield, lab coat).
Procedure:
-
Container Preparation:
-
Select a designated, leak-proof waste container compatible with halogenated organic compounds.
-
Affix a "Hazardous Waste" label to the container before adding any waste[8][10].
-
Clearly write the full chemical name: "this compound" and its CAS number (1208-03-3) on the label.
-
Add a "Cytotoxic Waste" label to the container, following your institution's specific guidelines. This often involves specific color-coding (e.g., yellow or red containers, sometimes with purple lids)[2][3].
-
-
Waste Segregation:
-
Solid Waste: Place any solid this compound, contaminated spatulas, weigh boats, or filter paper directly into the prepared, labeled container.
-
Contaminated Labware: Dispose of grossly contaminated disposable labware (e.g., pipette tips, gloves, absorbent pads) in the same container[9]. Sharps, such as needles or contaminated glassware, must be placed in a designated, puncture-resistant sharps container that is also labeled as cytotoxic and halogenated waste[3][5].
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a separate, sealed container for halogenated liquid waste[6][7][11]. Do not mix with non-halogenated solvents[8].
-
Aqueous Solutions: Do not dispose of this compound down the drain[7]. Any aqueous solutions containing this chemical must be collected as hazardous aqueous waste.
-
-
Record Keeping:
-
Each time waste is added to the container, update a log sheet kept near the satellite accumulation area. Record the chemical name and the estimated quantity added.
-
-
Storage:
-
Disposal Request:
-
Once the container is nearly full, or in accordance with your institution's waste pickup schedule, submit a request to your Environmental Health and Safety (EHS) department for collection.
-
Spill and Decontamination Procedures
In the event of a spill, the primary goal is to contain and collect the hazardous material for proper disposal.
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Don PPE: Wear appropriate PPE, including a respirator if there is a risk of airborne dust.
-
Containment: For solid spills, carefully sweep or vacuum up the material and place it into the designated hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material to soak up the spill[8].
-
Collection: Place all contaminated absorbent materials and cleaning supplies into the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. CAS 1208-03-3: this compound [cymitquimica.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. campusoperations.temple.edu [campusoperations.temple.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. Making sure you're not a bot! [oc-praktikum.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
